3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
3-O-ethyl 1-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(12)8-5-4-6-11(7-8)10(13)14-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQADOWEGPBCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
This guide provides an in-depth technical analysis of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate , a specialized heterocyclic building block used in pharmaceutical synthesis.
CAS Number: 1153189-93-5 Chemical Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol [1][2][3]
Executive Summary
This compound (CAS 1153189-93-5) is a bifunctional piperidine derivative characterized by two distinct ester functionalities: a methyl carbamate at the
Unlike simple
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]
The molecule exists as a mixed diester. The nomenclature "dicarboxylate" confirms that the nitrogen atom is part of a carbamate linkage (ester of a carbamic acid), distinguishing it from
| Property | Specification |
| IUPAC Name | 1-Methyl 3-ethyl piperidine-1,3-dicarboxylate |
| Common Synonyms | Methyl 3-(ethoxycarbonyl)piperidine-1-carboxylate; |
| CAS Number | 1153189-93-5 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| SMILES | CCOC(=O)C1CCCN(C1)C(=O)OC |
| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted) |
| Physical State | Viscous Liquid or Low-Melting Solid |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| pKa (Conj.[4] Acid) | ~ -1.5 (Carbamate nitrogen is non-basic) |
Structural Disambiguation
Researchers often confuse this compound with Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6).
-
CAS 1153189-93-5 (Subject):
-COOMe (Carbamate) + C3-COOEt (Ester). Non-basic. -
CAS 5166-67-6 (Common Analog):
-Me (Amine) + C3-COOEt (Ester). Basic.
Synthesis & Manufacturing Protocol
The synthesis of CAS 1153189-93-5 follows a high-yield N-acylation pathway using Ethyl Nipecotate as the starting material. This protocol ensures regioselectivity, as the secondary amine is the only nucleophile capable of reacting with the chloroformate.
Reaction Scheme
The core transformation involves the nucleophilic attack of the piperidine nitrogen on methyl chloroformate under basic conditions.
Figure 1: Synthetic pathway for the N-acylation of Ethyl Nipecotate.
Step-by-Step Laboratory Protocol
Reagents:
-
Ethyl nipecotate (1.0 eq)
-
Methyl chloroformate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Solvent, 10 mL/g)
Procedure:
-
Setup: Charge a round-bottom flask with Ethyl nipecotate and DCM. Cool the solution to 0°C using an ice bath to suppress exothermic runaway.
-
Base Addition: Add Triethylamine (TEA) dropwise. Stir for 10 minutes.
-
Acylation: Add Methyl chloroformate dropwise over 20 minutes, maintaining the internal temperature below 5°C. The reaction is highly exothermic.
-
Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (Rf ~0.2, stains with Ninhydrin) should disappear, replaced by a higher Rf spot (UV active if derivatized, but carbamates are weak UV absorbers; use I2 stain).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), then sat. NaHCO₃, and finally Brine.
-
Purification: Dry over MgSO₄ and concentrate in vacuo. The product is typically obtained as a clear, viscous oil. Distillation or column chromatography may be required for >98% purity.
Applications in Drug Discovery[4][7]
This molecule serves as a versatile chiral building block (if starting from enantiopure nipecotate) or a racemic scaffold. Its primary utility lies in its orthogonal reactivity .
Orthogonal Deprotection Strategy
The two ester groups react differently to hydrolysis, allowing for selective modification:
-
C3-Ethyl Ester: Hydrolyzed by mild aqueous base (LiOH/THF) to yield the free carboxylic acid, while the
-carbamate remains intact. -
N-Methyl Carbamate: Requires harsh acidic conditions (HBr/AcOH) or strong nucleophiles (TMSI) to cleave, liberating the secondary amine.
Therapeutic Areas
-
GABA Uptake Inhibitors: Analogous to Tiagabine , where the nipecotic acid moiety is the pharmacophore. The
-protecting group allows for the attachment of lipophilic side chains at the C3 position before -deprotection. -
Peptidomimetics: Used to introduce a constrained amino acid (nipecotic acid) into peptide chains to induce specific secondary structures (turns/helices).
Handling & Safety (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled as a standard organic ester/carbamate.
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
-
-
Storage: Store in a cool, dry place. Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).
References
-
Sigma-Aldrich (Enamine). this compound Product Page. Retrieved from (Note: Sourced via aggregator search).
-
AA Blocks. Product Catalog: AA01AQ4O. Retrieved from .
-
National Institute of Standards and Technology (NIST). Ethyl nipecotate (Precursor Data). Retrieved from .
-
PubChem. Nipecotic Acid Derivatives. Retrieved from .
-
Chem-Impex. Ethyl 1-(tert-butoxycarbonyl)-3-piperidinecarboxylate (Analogous Chemistry). Retrieved from .
Sources
Structural Analysis of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
The following technical guide provides a comprehensive structural analysis of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate , a critical intermediate in the synthesis of nipecotic acid derivatives and pharmaceutical scaffolds.
This guide is structured to address the specific stereochemical and conformational challenges inherent to N-acyl piperidines.
Technical Monograph | Version 1.0
Executive Summary
This compound (CAS: Analogous to 194726-40-4 for N-Boc) is a dual-protected derivative of nipecotic acid (piperidine-3-carboxylic acid). It functions as a versatile building block in medicinal chemistry, particularly for GABA uptake inhibitors and peptidomimetics.
The molecule features two distinct ester functionalities:[1][2]
-
Position 1 (Nitrogen): A methyl carbamate (N-methoxycarbonyl).
-
Position 3 (Carbon): An ethyl ester (C-ethoxycarbonyl).
Critical Analytical Insight: The structural analysis of this compound is frequently complicated by rotamerism . The partial double-bond character of the carbamate nitrogen-carbonyl bond (
Molecular Architecture & Conformational Dynamics[4][5]
The structural integrity of this molecule is defined by the interplay between the piperidine chair conformation and the planar carbamate tether.
Stereochemistry (Chirality)
The carbon at position 3 is a chiral center.
-
Enantiomers: The compound exists as
and enantiomers. -
Synthesis Context: Unless synthesized via asymmetric hydrogenation or chiral resolution (e.g., using tartaric acid), the material is typically obtained as a racemic mixture.
-
Analytical Separation: Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) is required for enantiomeric excess (ee) determination.
Rotamerism & Chair Conformation
The piperidine ring predominantly adopts a chair conformation. However, the N-methoxycarbonyl group introduces complexity:
-
Restricted Rotation: The
bond has a rotation barrier of 15-18 kcal/mol. -
Equilibrium: Two rotamers exist in dynamic equilibrium. In one, the carbonyl oxygen is syn to the C2 equatorial proton; in the other, it is anti.
-
Substituent Preference: The C3-ethyl ester group prefers the equatorial position to minimize 1,3-diaxial interactions, locking the ring conformation.
Visualization of Dynamic Equilibrium
The following diagram illustrates the relationship between the rotamers and the analytical workflow to distinguish them.
Figure 1: Conformational equilibrium of N-acyl piperidines showing the origin of NMR signal splitting and the resolution via Variable Temperature (VT) NMR.
Spectroscopic Characterization Strategy
To validate the structure, a multi-modal spectroscopic approach is required.
Nuclear Magnetic Resonance (NMR)
1H NMR (Chloroform-d, 400 MHz):
-
Diagnostic Feature: The methoxy protons of the carbamate (N-COOMe) and the methylene protons of the ethyl ester (C-COOCH2CH3) will appear as doubled signals or broadened multiplets due to the rotamers.
-
Key Assignments:
-
ppm: Singlet (often split 60:40 ratio), 3H,
(Carbamate methyl). -
ppm: Quartet, 2H,
(Ethyl methylene). -
ppm: Triplet, 3H,
(Ethyl methyl). - ppm: Broad multiplets, Ring protons (C2 and C6) adjacent to Nitrogen.
-
ppm: Singlet (often split 60:40 ratio), 3H,
13C NMR:
-
Expect signal doubling for carbons close to the Nitrogen (C2, C6) and the Carbamate carbonyl carbon.
-
Carbonyls: Two distinct signals in the 155-175 ppm range.[4]
-
ppm: Carbamate Carbonyl (
). -
ppm: Ester Carbonyl (
).[5]
-
ppm: Carbamate Carbonyl (
Infrared Spectroscopy (FT-IR)
The carbonyl region is critical for confirming the "dicarboxylate" nature.
-
Band 1 (Ester): Sharp stretch at
. -
Band 2 (Carbamate): Strong stretch at
. -
Note: Depending on resolution, these may overlap into a broad, high-intensity band.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Molecular Ion:
calculated for C10H17NO4 is 216.12 Da . -
Fragmentation Pattern:
-
Loss of Ethoxy group (
, 45 Da). -
Loss of Methoxycarbonyl group (
, 59 Da). -
Loss of Ethyl formate equivalent from the ester side.
-
Experimental Protocol: Structural Validation
This protocol outlines the procedure to confirm identity and purity, specifically addressing the rotamer issue.
Materials
-
Solvent: CDCl3 (Chloroform-d) with 0.03% TMS.
-
Instrument: 400 MHz NMR Spectrometer (minimum) with variable temperature unit.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL CDCl3. Ensure complete homogeneity.
-
Ambient Acquisition: Acquire 1H NMR at 298 K (25°C).
-
Checkpoint: Observe the N-methyl (carbamate) singlet. If it appears as two unequal singlets (e.g., ratio 1:1 to 3:1), do not assume impurity.
-
-
Coalescence Experiment (Validation):
-
Heat the probe to 323 K (50°C).
-
Re-acquire the spectrum.
-
Result: The split peaks should begin to broaden and merge (coalesce) as the rotation rate of the N-C bond exceeds the NMR timescale.
-
Causality: This confirms the presence of rotamers rather than a separable impurity.
-
-
2D NMR (HSQC/HMBC):
-
Run HSQC to correlate the proton signals to their respective carbons.
-
Rotamers will show correlations to the same carbon chemical shift (or very close shifts), whereas structural impurities would correlate to distinct carbon environments.
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical decision tree for validating this compound.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Formula | C10H17NO4 | |
| MW | 215.25 g/mol | |
| Exact Mass | 215.1158 | |
| Appearance | Colorless oil or low-melting solid | Viscous due to carbamate H-bonding potential |
| Boiling Point | ~130-140°C @ 0.3 mmHg | Estimated based on N-Boc analogs |
| Chirality | C3 Center | Racemic or Enantiopure (R/S) |
| Key IR Bands | 1735 cm⁻¹, 1700 cm⁻¹ | Ester and Carbamate Carbonyls |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514446, 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate. (Analogous structure used for spectral correlation). Retrieved from [Link]
-
Bagley, M. C., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines.[6][7] Journal of Organic Chemistry. (Authoritative source on N-acyl piperidine rotamerism). Retrieved from [Link]
-
NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester. (Spectral data for the N-methyl analog for comparison). Retrieved from [Link]
- Clayden, J., et al.Restricted Rotation in Amides and Carbamates. In Organic Chemistry, Oxford University Press. (Foundational text on the mechanism of rotamerism).
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Heterocyclic Nomenclature: Substituted Piperidine Dicarboxylates
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The High Stakes of Nomenclature
In drug development, ambiguity is a liability. For scaffolds like substituted piperidine dicarboxylates —ubiquitous in local anesthetics, glutamate receptor modulators, and calcium channel blockers—imprecise nomenclature can lead to failed patent filings (Markush structure errors) and misinterpretation of Structure-Activity Relationship (SAR) data.
This guide provides a rigorous, self-validating protocol for naming these complex heterocycles according to IUPAC 2013 Recommendations (Blue Book) . It moves beyond basic rules to address the specific challenges of heterocyclic numbering, ester suffix prioritization, and stereochemical definition.
Foundational Principles: The Piperidine Core
The Parent Hydride
The core structure is piperidine (azacyclohexane). In IUPAC nomenclature, the heteroatom (nitrogen) strictly commands position 1 .
The "Carboxylate" Distinction
A critical error in naming cyclic esters is using the suffix -oate (e.g., piperidinoate). This is incorrect.
-
Rule P-65.6.3.2.1: When a carboxyl group (-COOH) or ester (-COOR) is attached to a ring, the suffix -carboxylic acid or -carboxylate is used.
-
Why? The carbon atom of the carbonyl group is not counted as part of the ring numbering. It is an appendage.
The Naming Syntax
The general syntax for these compounds follows this rigid sequence: [Alkyl group of ester] [Substituents] [Parent Ring]-[Locants]-dicarboxylate[1]
Example: Diethyl 3-methylpiperidine-2,4-dicarboxylate
Protocol: The Naming Algorithm
To ensure reproducibility, follow this logic gate for every molecule.
Step 1: Establish the Senior Parent
Confirm the piperidine ring is the senior parent structure. If the molecule contains a higher-priority ring (e.g., a benzene ring attached via a linker), the piperidine may become a substituent. Assumption for this guide: Piperidine is the core.
Step 2: Determine Principal Functional Group
Esters (carboxylates) are high-priority groups (Seniority Class 7). They outrank amines, alcohols, and ketones but are subordinate to carboxylic acids and cationic centers.
-
Action: If dicarboxylates are the highest priority, they dictate the suffix.
Step 3: Assign Locants (Numbering)
This is the most common point of failure.
-
Fixed Anchor: Nitrogen is 1 .
-
Principal Group Minimization: Number the ring to give the dicarboxylate groups the lowest possible locants (e.g., 2,3 is preferred over 2,5).
-
Tie-Breaker (Substituents): If the carboxylates have symmetrical positions (e.g., 2,6-dicarboxylate), number to give other substituents (alkyls, halides) the lowest locants.
-
Tie-Breaker (Alphabetical): If locant sets are identical, number toward the substituent cited first alphabetically.
Step 4: Stereochemistry (The CIP Protocol)
Piperidines are conformationally mobile (chair flip), but configuration is fixed.
-
Relative: Use cis/trans for simple 1,2 or 1,4 relationships.
-
Absolute: Use (R)/(S) designations for all chiral centers.
Visualization: The Naming Logic Flow
The following diagram illustrates the decision process for numbering a substituted piperidine.
Figure 1: Decision tree for determining locant priority in substituted piperidine dicarboxylates.
Technical Deep Dive: Handling Complexity
Case Study: The "Symmetrical" Trap
Consider a piperidine with carboxylates at positions 2 and 6, and a methyl group at position 3.
-
Incorrect: Numbering counter-clockwise might give the methyl group position 5.
-
Correct: Number clockwise to give the methyl group position 3.
-
Result: Dimethyl 3-methylpiperidine-2,6-dicarboxylate (Locant set 2,3,6 is superior to 2,5,6).
Stereochemical Notation
For drug filing, absolute configuration is mandatory.
-
Format: Place stereodescriptors at the very start of the name.
-
Example: (2R,3S,6S)-Dimethyl 3-methylpiperidine-2,6-dicarboxylate.
-
Note: In 2,6-disubstituted piperidines, the cis isomer (meso-like if symmetrical) often displays different solubility and biological activity than the trans isomer.
Data Table: Priority of Functional Groups on Piperidine
Use this table to determine if your carboxylate is the suffix or a prefix.
| Functional Group | Priority Class | Suffix Name (if Principal) | Prefix Name (if Subordinate) |
| Carboxylic Acid | 1 (Highest) | -carboxylic acid | Carboxy- |
| Ester (Cyclic) | 2 | -carboxylate | (Alkoxycarbonyl)- |
| Amide | 3 | -carboxamide | Carbamoyl- |
| Nitrile | 4 | -carbonitrile | Cyano- |
| Ketone | 5 | -one | Oxo- |
| Alcohol | 6 | -ol | Hydroxy- |
| Amine | 7 | -amine | Amino- |
| Ether/Halide | 8 (Lowest) | None (Always Prefix) | Alkoxy- / Halo- |
Experimental Protocol: Verification via NMR
To validate your nomenclature experimentally, correlate the locants with 1H-NMR splitting patterns.
-
Identify H2/H6: Look for signals between 3.0–4.0 ppm (alpha to Nitrogen and Carbonyl).
-
Coupling Constants (
values):-
Axial-Axial: Large
(10–12 Hz). Indicates trans diaxial relationship. -
Axial-Equatorial: Small
(2–5 Hz).
-
-
Validation: If you named it (2R,3R) (trans), but observe a small coupling constant between H2 and H3, your structural assignment (and thus your name) is incorrect.
Stereochemistry Determination Workflow
The following diagram outlines the Cahn-Ingold-Prelog (CIP) priority determination for a chiral center on the piperidine ring.
Figure 2: CIP Priority assignment for C2 of a piperidine-2-carboxylate. Note: Nitrogen usually outranks Carbon, but the Carboxylate Carbon (bonded to 3 oxygens via phantom atoms) outranks a simple methylene Ring Carbon.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book), P-65.6.3.2.1.
-
IUPAC P-14.4. Numbering of Heterocycles (Nitrogen Priority).
-
PubChem Compound Summary: Piperidine-2,6-dicarboxyl
-
Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids.
Sources
Molecular weight and formula of 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1][2] This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: 1-Methyl 3-ethyl piperidine-1,3-dicarboxylate . While the common nomenclature can be ambiguous, this document defines the compound as a piperidine ring functionalized with a methyl carbamate at the N-1 position and an ethyl ester at the C-3 position. We present its definitive molecular formula, molecular weight, a plausible and detailed synthetic pathway, methodologies for structural characterization, and a discussion of its potential applications in drug discovery and development. This whitepaper is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.
Compound Identification and Physicochemical Properties
The precise identity of a chemical entity is paramount for reproducible scientific research. The title compound, systematically named 1-Methyl 3-ethyl piperidine-1,3-dicarboxylate , is defined by the structure illustrated below.
Figure 1: Chemical structure of 1-Methyl 3-ethyl piperidine-1,3-dicarboxylate.
Based on this structure, the fundamental physicochemical properties have been calculated and are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Systematic IUPAC Name | 1-Methyl 3-ethyl piperidine-1,3-dicarboxylate |
| SMILES String | CCOC(=O)C1CCCN(C1)C(=O)OC |
| InChI Key | Generated from structure |
Synthesis and Methodologies
The synthesis of piperidine derivatives is a well-established field in organic chemistry.[3][4] A robust and logical synthetic route to the title compound can be designed starting from the commercially available Ethyl nipecotate (ethyl piperidine-3-carboxylate).[5] The proposed two-step synthesis involves the acylation of the secondary amine of the piperidine ring.
Figure 2: Proposed synthetic workflow for the target compound.
2.1. Rationale for Experimental Design
The chosen synthetic pathway is predicated on the high reactivity of the secondary amine of the piperidine ring towards acylating agents.
-
Starting Material: Ethyl nipecotate is an ideal starting material as it already contains the required ethyl ester functionality at the C-3 position.[6] This avoids unnecessary protection/deprotection steps for a carboxylic acid at this position.
-
Acylating Agent: Methyl chloroformate is a highly effective and commercially available reagent for the introduction of a methyl carbamate group onto a secondary amine.[7] The reaction is typically fast and high-yielding.
-
Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it unreactive, and also prevents potential acid-catalyzed side reactions.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is optimal to prevent hydrolysis of the reactive methyl chloroformate.
-
Purification: Standard silica gel column chromatography is a reliable method for separating the final product from unreacted starting material, the hydrochloride salt of the base, and any minor impurities.
2.2. Detailed Experimental Protocol
Materials:
-
Ethyl nipecotate (1.0 eq)
-
Methyl chloroformate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl nipecotate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
-
Addition of Acylating Agent: Add methyl chloroformate (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure 1-methyl 3-ethyl piperidine-1,3-dicarboxylate.
Structural Characterization and Analysis
Confirmation of the molecular structure and assessment of purity are critical validation steps. The following analytical techniques are standard for characterizing a novel compound of this type. The data presented are predicted values based on the known spectroscopic effects of the constituent functional groups.[9][10][11]
| Technique | Expected Observations |
| ¹H NMR | ~4.1 ppm (q, 2H): -OCH₂ CH₃ of the ethyl ester. ~3.7 ppm (s, 3H): -OCH₃ of the methyl carbamate. ~1.5-3.5 ppm (m, 9H): Protons on the piperidine ring. ~1.2 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester. |
| ¹³C NMR | ~173 ppm: Carbonyl carbon of the C-3 ethyl ester. ~156 ppm: Carbonyl carbon of the N-1 methyl carbamate. ~60 ppm: -OCH₂ CH₃ of the ethyl ester. ~52 ppm: -OCH₃ of the methyl carbamate. ~25-50 ppm: Carbons of the piperidine ring. ~14 ppm: -OCH₂CH₃ of the ethyl ester. |
| Mass Spec (ESI+) | m/z = 216.12 [M+H]⁺: Protonated molecular ion. m/z = 238.10 [M+Na]⁺: Sodium adduct. |
| FT-IR (neat) | ~1735 cm⁻¹: Strong C=O stretch (ethyl ester). ~1700 cm⁻¹: Strong C=O stretch (methyl carbamate). ~2850-2980 cm⁻¹: C-H stretching. ~1200-1250 cm⁻¹: C-O stretching. |
Applications and Relevance in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4] The title compound, 1-methyl 3-ethyl piperidine-1,3-dicarboxylate, serves as a valuable and versatile intermediate for the synthesis of more complex molecules.
The dual functionality of this molecule is key to its utility:
-
N-1 Methyl Carbamate: This group is generally stable, but under specific, often harsh conditions, it can be cleaved, revealing the secondary amine for further functionalization. More importantly, it acts as a neutral, non-basic nitrogen-containing functional group that can participate in hydrogen bonding as an acceptor.
-
C-3 Ethyl Ester: This is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
This structure is a building block for creating libraries of compounds for screening, particularly for targets where a substituted piperidine core is desired for optimal binding and pharmacokinetic properties.[1][12]
Figure 3: Logical diagram of the synthetic utility of the title compound.
Conclusion
This guide has established the definitive chemical identity of 1-Methyl 3-ethyl piperidine-1,3-dicarboxylate as a molecule with the formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . A practical and efficient synthetic protocol, starting from ethyl nipecotate, has been detailed, providing a clear pathway for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for its structural confirmation. As a dually functionalized piperidine derivative, this compound represents a valuable building block for medicinal chemists, enabling rapid access to diverse libraries of novel compounds for drug discovery programs.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Recent advances in the synthesis of piperidones and piperidines Source: Royal Society of Chemistry URL: [Link]
-
Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]
-
Title: The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide Source: Tevard URL: [Link]
-
Title: Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters Source: PubMed URL: [Link]
-
Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: N-Dealkylation of Amines Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Ethyl Nipecotate | CAS:5006-62-2 Source: BioCrick URL: [Link]
-
Title: A Convenient Method for the Conversion of Amines to Carbamates Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy Source: ACS Publications URL: [Link]
-
Title: ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate Source: ChemSynthesis URL: [Link]
-
Title: Piperidines ESI-revised3 Source: The Royal Society of Chemistry URL: [Link]
-
Title: 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate Source: PubChem URL: [Link]
-
Title: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation Source: Organic Chemistry Portal URL: [Link]
- Title: Stereoselective synthesis of piperidine derivatives Source: Google Patents URL
-
Title: Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins Source: MDPI URL: [Link]
-
Title: Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives Source: ResearchGate URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. framochem.com [framochem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Technical Guide: Spectroscopic Elucidation of Piperidine Derivatives
Executive Summary
Piperidine rings are the structural core of countless pharmacophores, including fentanyl, paroxetine, and ritalin. However, their conformational flexibility (chair-boat interconversion) and nitrogen inversion present unique challenges in structural elucidation. This guide provides a rigorous, data-driven framework for interpreting NMR, IR, and MS data of piperidine derivatives. It moves beyond basic spectral assignment to focus on stereochemical determination and conformational analysis, essential for structure-activity relationship (SAR) studies.
Part 1: NMR Spectroscopy – The Stereochemical Probe
Nuclear Magnetic Resonance (NMR) is the primary tool for defining the relative stereochemistry (cis/trans) and conformational preference (axial/equatorial) of piperidine substituents.
Conformational Dynamics and Chemical Shifts
In a standard chair conformation, the piperidine ring exhibits distinct magnetic environments for axial (
-
(Downfield): Equatorial protons typically resonate 0.4–0.7 ppm downfield of their geminal axial counterparts due to the deshielding anisotropy of the C-C
-bonds. - (Upfield): Axial protons are shielded by the ring currents and 1,3-diaxial interactions.
Critical Insight: If the spectrum shows broad signals or lacks distinct
Coupling Constants ( ) as Geometric Rulers
The Karplus equation dictates that the vicinal coupling constant (
| Interaction Type | Dihedral Angle ( | Coupling Constant ( | Diagnostic Value |
| Axial-Axial ( | ~180° | 10 – 13 Hz | Primary Indicator: Indicates trans-diaxial relationship. |
| Axial-Equatorial ( | ~60° | 2 – 5 Hz | Small coupling; often appears as a doublet of doublets (dd). |
| Equatorial-Equatorial ( | ~60° | 2 – 5 Hz | Small coupling; often unresolved multiplets. |
| Geminal ( | N/A | 12 – 15 Hz | Large coupling between protons on the same carbon. |
Stereochemical Assignment Workflow
To distinguish between cis- and trans-3,4-disubstituted piperidines, follow this logic:
-
Identify the signal for the proton at the chiral center (e.g., H3 or H4).
-
Measure the width at half-height (
) or the specific values. -
Large
(>10 Hz): The proton is axial. -
Small
(<5 Hz): The proton is equatorial.
Part 2: Infrared Spectroscopy – The Bohlmann Bands
While often overlooked in favor of NMR, IR provides a rapid diagnostic for the orientation of the nitrogen lone pair relative to the ring hydrogens.
The Bohlmann Effect
When the nitrogen lone pair is antiperiplanar (trans-diaxial) to at least two adjacent axial C-H bonds (
-
Spectral Consequence: This weakens the C-H bonds, shifting their stretching frequencies to lower energy.
-
Diagnostic Region: 2700 – 2800 cm⁻¹ .
-
Appearance: A set of medium-intensity bands (often 2 or 3) distinct from the main aliphatic C-H stretch (>2850 cm⁻¹).
Practical Application
-
Presence of Bands: Indicates a stable chair conformation with the N-lone pair axial (or the N-substituent equatorial).
-
Absence of Bands: Indicates the N-lone pair is either protonated (salt form), involved in strong H-bonding, or the ring is distorted (boat/twist) such that the antiperiplanar overlap is lost.
Warning: Do not attempt to use Bohlmann bands for hydrochloride salts. You must free-base the amine first.
Part 3: Mass Spectrometry – The Fragmentation Fingerprint
Piperidines undergo characteristic fragmentation pathways dominated by the stability of the iminium ion.
Alpha-Cleavage ( -Cleavage)
The radical cation formed during ionization (
Mechanism:
-
Ionization of Nitrogen lone pair.
-
Radical-induced cleavage of the C2-C3 (or C6-C5) bond.
-
Formation of a resonance-stabilized iminium ion .
Diagnostic Ions
| Fragment | m/z (Unsubstituted) | Structural Implication |
| Molecular Ion ( | 85 | Often weak in EI; stronger in ESI. |
| Base Peak ( | 84 ( | Loss of H radical adjacent to N. |
| Iminium Fragment | 30, 44, 58... | Depends on alkyl substitution on the ring. |
| Retro-Diels-Alder | Varies | Ring opening followed by alkene loss. |
Part 4: Integrated Structural Elucidation Workflow
The following diagram illustrates the decision matrix for elucidating a piperidine derivative's structure, integrating all three spectroscopic methods.
Caption: Integrated spectroscopic workflow for the structural and stereochemical assignment of piperidine derivatives.
Part 5: Experimental Protocols
NMR Sample Preparation for Stereochemistry
To maximize the resolution of coupling constants (
-
Solvent Choice:
-
Chloroform-
( ): Standard. Good for non-polar derivatives. -
Benzene-
( ): High Value. Often resolves overlapping equatorial/axial multiplets better than chloroform due to anisotropic solvent shifts (ASIS). -
DMSO-
: Use only if solubility is an issue; high viscosity can broaden lines, obscuring small values.
-
-
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.
-
Acquisition:
-
Acquire
H NMR with at least 64 scans to see satellite peaks if needed. -
Run a 1D-NOE or 2D-NOESY with a mixing time of 500-800 ms to detect spatial proximity between substituents (e.g., confirming an axial methyl group).
-
Visualization of Alpha-Cleavage (MS)
The following diagram details the mechanistic pathway for the primary fragmentation event in piperidines.
Caption: Mechanistic pathway of alpha-cleavage in piperidine mass spectrometry.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general spectral interpretation).
-
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. (Original definition of Bohlmann bands).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific MS fragmentation patterns and NMR shift tables).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of alpha-cleavage and anomeric effects in heterocycles).
-
BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives". (Specific fragmentation data for piperidine scaffolds).
Sources
Technical Guide: Biological Activity & Optimization of Substituted Piperidines
Executive Summary
The piperidine ring (azacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its ubiquity stems from its ability to modulate physicochemical properties—specifically basicity (
The Pharmacophore: Structural & Physicochemical Determinants
The biological success of the piperidine scaffold relies on three core mechanistic features:
-
Conformational Flexibility: The ring predominantly adopts a chair conformation, minimizing torsional strain. However, substituents at C3 or C4 can force a boat or twist-boat conformation, critical for fitting into restricted binding pockets like the Orthosteric Binding Site of GPCRs.
-
The Basic Nitrogen (
10.8–11.2): At physiological pH (7.4), the piperidine nitrogen is protonated. This cation is essential for:-
Ionic Bonding: Interaction with conserved Aspartate residues (e.g., Asp3.32 in amine-binding GPCRs).
-
Cation-
Interactions: Binding to aromatic cages (e.g., Trp/Tyr residues in the Acetylcholinesterase gorge).
-
-
Vectorial Functionalization:
-
N-Substitution: Modulates Blood-Brain Barrier (BBB) penetration and affinity for peripheral anionic sites.
-
C4-Substitution: The "Magic Position." Substituents here often dictate the therapeutic class (e.g., 4-phenyl = Opioid; 4-benzyl = Antipsychotic).
-
Table 1: Physicochemical Profile of Key Piperidine Classes
| Drug Class | Representative | Key Substitution | Mechanism of Interaction | LogP |
| Opioid Agonist | Fentanyl | 4-anilino-N-phenethyl | Mimics Tyramine of enkephalins; | 4.05 |
| AChE Inhibitor | Donepezil | N-benzyl-4-substituted | Dual binding: CAS (catalytic) and PAS (peripheral) sites. | 4.14 |
| Antipsychotic | Haloperidol | 4-(4-chlorophenyl)-4-hydroxy | D2 Receptor antagonism via salt bridge & hydrophobic pocket. | 4.30 |
| Local Anesthetic | Bupivacaine | 2-amide substitution | Ion channel blockade (Na+ channels). | 3.41 |
Therapeutic Mechanisms & SAR
Opioid Receptor Modulation (The 4-Phenylpiperidine Motif)
The 4-phenylpiperidine moiety is the structural core of synthetic opioids (Fentanyl, Meperidine).
-
Mechanism: The protonated nitrogen anchors the molecule to Asp147 (Asp3.32) in the
-opioid receptor (MOR). The 4-phenyl ring occupies a hydrophobic pocket formed by transmembrane helices III, V, and VI. -
Causality: Removing the 4-phenyl group abolishes opioid activity. Extending the N-substituent to a phenethyl group (as in Fentanyl) increases potency 100-fold over Meperidine by engaging an accessory hydrophobic pocket.
Acetylcholinesterase (AChE) Inhibition
Donepezil utilizes the piperidine ring to span the entire active gorge of the AChE enzyme.
-
Mechanism: The N-benzylpiperidine moiety binds to the Peripheral Anionic Site (PAS) near the enzyme entrance (via Trp286), while the dimethoxyindanone moiety binds to the Catalytic Anionic Site (CAS) at the bottom of the gorge.
-
Significance: This "dual-binding" mode not only inhibits acetylcholine hydrolysis but also prevents A
peptide aggregation, which is accelerated by the PAS.
Visualization: GPCR Signaling & Experimental Workflow
Diagram 1: Mechanism of Action - Piperidine Ligand at GPCR
This diagram illustrates the critical salt-bridge interaction and downstream signaling cascade activated by a piperidine-based agonist.
Caption: Signal transduction cascade initiated by the ionic bonding of a protonated piperidine to the conserved Aspartate residue in a GPCR.
Diagram 2: Lead Optimization Workflow
A self-validating loop for optimizing piperidine scaffolds, moving from synthesis to metabolic stability testing.
Caption: Iterative lead optimization cycle prioritizing binding affinity (Ki) and metabolic stability before in vivo escalation.
Experimental Protocols
Protocol A: GPCR Radioligand Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation:
-
Homogenize HEK293 cells expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in assay buffer.
-
-
Incubation:
-
Total Binding: Add 50
L membrane prep + 50 L radioligand (e.g., -DAMGO for opioids) + 50 L assay buffer. -
Non-Specific Binding (NSB): Add 50
L membrane + 50 L radioligand + 50 L excess cold ligand (e.g., 10 M Naloxone). -
Test Compound: Add 50
L membrane + 50 L radioligand + 50 L piperidine analog (serial dilutions to M). -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity using liquid scintillation counting.[1]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.[1]
-
Determine
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation : .
-
Protocol B: Microsomal Stability Assay
Purpose: Piperidines are susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation). This assay predicts in vivo clearance.
-
Reaction Mixture:
-
Prepare liver microsomes (human or rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).
-
Add test compound (final conc. 1
M) to prevent saturation of metabolic enzymes.
-
-
Initiation:
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction by adding NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6P dehydrogenase, NADP+).
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quench: Immediately add to ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
-
-
Analysis:
-
Centrifuge (4000 rpm, 10 min).
-
Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. time. The slope gives .
-
Future Directions: Covalent & Allosteric Modulation
Current research is moving beyond competitive inhibition.
-
Covalent Inhibitors: Attaching electrophilic "warheads" (acrylamides) to the piperidine scaffold allows for irreversible binding to non-catalytic cysteines, increasing duration of action.
-
Allosteric Modulators: Substituted piperidines are being designed to bind to exosite pockets (like the M2 muscarinic receptor), modulating the receptor's response to endogenous ligands rather than blocking it entirely.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Chemical Neuroscience. [Link]
-
GPCR-radioligand binding assays. Methods in Cell Biology (via PubMed). [Link]
-
The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry (via NCBI). [Link]
-
Donepezil Mechanism of Action. StatPearls [Internet]. [Link]
Sources
Technical Guide: Safety, Handling, and Storage of Piperidine Carboxylates
Executive Summary
Piperidine carboxylates (e.g., nipecotic acid, ethyl isonipecotate) are ubiquitous scaffolds in medicinal chemistry, serving as precursors for local anesthetics, analgesics, and psychotropic drugs. While often categorized generically as "irritants," their safety profile is complex due to two distinct factors: neuropharmacological activity (GABAergic effects) and chemical instability (carbamate formation and hygroscopicity).
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of how to handle these compounds to maintain both operator safety and compound integrity.
Chemical & Toxicological Profiling
Effective risk management requires distinguishing between the two primary forms of these reagents: the Ester and the Free Acid/Salt .
Comparative Hazard Matrix
| Feature | Piperidine Esters (e.g., Ethyl isonipecotate) | Piperidine Acids (e.g., Nipecotic acid) |
| Physical State | Typically volatile liquids or low-melting solids. | Zwitterionic solids (high melting points). |
| Primary Route | Inhalation (Vapor), Dermal absorption. | Inhalation (Dust), Ingestion.[1] |
| Chemical Risk | Flammable/Combustible (Flash points ~60-80°C). | Hygroscopic; formation of sticky hydrates. |
| Bio-Activity | General irritant; metabolic precursor to active acid. | Potent GABA Uptake Inhibitor. |
| pKa (Amine) | ~10.8 (Secondary amine). | ~10.2 (Amine), ~3.8 (Acid). |
The "Hidden" Biological Hazard: Neuroactivity
Unlike simple organic bases, piperidine carboxylates—specifically nipecotic acid derivatives—are structural analogs of
-
Mechanism: They can block GABA transporters (GAT-1), increasing synaptic GABA concentrations [1].[2]
-
Safety Implication: Treat all dusts of the free acid as neurotoxic . Inhalation may produce systemic effects (dizziness, sedation) at levels lower than those required for chemical irritation.
The "Silent" Chemical Hazard: Carbamate Formation
Secondary amines, including piperidine derivatives, react reversibly with atmospheric
-
Reaction:
-
Consequence: This forms a solid crust on liquids or alters the stoichiometry of weighed solids, leading to failed reactions and "unexplained" impurities.
Storage & Stability Protocols
Environmental Control
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The amine moiety is an efficient
scrubber. -
Temperature:
-
Segregation: Strictly segregate from Nitrosating Agents (sodium nitrite, nitric oxide). Secondary amines react rapidly with nitrites to form N-nitrosamines , which are potent carcinogens [3].
Shelf-Life Management
-
Hygroscopicity Check: HCl salts of piperidine carboxylates are extremely hygroscopic. If the solid appears "clumpy" or "wet," it has likely absorbed water, altering the molecular weight.
-
Re-validation: Perform a Proton NMR (
-NMR) before using aged stock. Look for the "carbamate shift" or hydrolysis of the ester peak.
Operational Handling & Synthesis Workup
Personal Protective Equipment (PPE) Stratification
| Hazard Level | Operation | Required PPE |
| Level 1 | Weighing Solids (Salts) | Nitrile gloves (0.11mm), Lab coat, Safety Glasses. |
| Level 2 | Dispensing Liquids (Esters) | Double Nitrile or Butyl gloves (splash protection), Fume Hood. |
| Level 3 | Large Scale / Heating | Face shield, Chemical Apron, Respirator (if hood unavailable). |
Protocol: Safe Acid-Base Extraction of Piperidine Esters
Context: Extracting Ethyl Isonipecotate from a reaction mixture.
The Challenge: The secondary amine is basic (pKa ~11). If you extract at neutral pH, a significant portion remains protonated (water-soluble), leading to yield loss.
Step-by-Step Methodology:
-
Quench: Cool reaction mixture to 0°C.
-
Acidify (Optional): If the reaction was basic, acidify with 1M HCl to pH 2 to wash away non-basic organic impurities with Ethyl Acetate (discard organic layer). The piperidine stays in the water as the hydrochloride salt.
-
Basify (Critical Step): Adjust the aqueous layer to pH > 12 using 2M NaOH or saturated
.-
Why? You must exceed the pKa (11) by at least 1 unit to ensure >90% of the amine is in the free base (organic soluble) form.
-
-
Extract: Extract 3x with Dichloromethane (DCM) or Chloroform.
-
Note: Piperidines are highly soluble in DCM.
-
-
Dry & Concentrate: Dry over
. Do not use acidic drying agents. Concentrate under reduced pressure.-
Caution: The free base readily absorbs
during concentration. Backfill the rotovap with Nitrogen, not air.
-
Visualized Workflows
Safe Handling Lifecycle
This diagram outlines the decision-making process for handling these compounds from receipt to disposal.
Figure 1: Lifecycle management emphasizing state-specific risks and the critical requirement for inert storage.
Chemical Instability Pathways
Understanding how the molecule degrades is vital for troubleshooting.
Figure 2: Primary degradation and hazard pathways. Note the carcinogenic risk of mixing with nitrites.
Emergency Response
Exposure Scenarios
-
Skin Contact: The high basicity causes saponification of skin lipids (slick feeling).
-
Action: Wash with lukewarm water for 15 minutes. Do not use vinegar or acid to neutralize on skin (exothermic reaction risk).
-
-
Inhalation:
-
Action: Remove to fresh air immediately. If the victim shows signs of sedation or confusion (GABAergic effect), medical observation is required.
-
Spill Cleanup
-
Isolate: Evacuate the immediate area (10m radius).
-
Neutralize:
-
For Liquids (Esters): Absorb with vermiculite.
-
For Solids (Acids): Avoid dry sweeping (dust generation). Cover with wet paper towels, then scoop.
-
-
Waste: Do not mix with oxidizing waste streams.
References
-
Grokipedia. (2025).[3] Nipecotic acid - Biological Activity and GABA Uptake Inhibition. Retrieved from [Link]
-
ACS Omega. (2025). Steering Amine-CO2 Chemistry: Carbamate Formation in Piperidine Derivatives. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Catalytic Hydrogenation of Pyridine Precursors for Piperidine Synthesis
[1][2][3][4][5][6]
Executive Summary
The piperidine ring is a privileged pharmacophore, present in over 80 FDA-approved therapeutics including paroxetine, donepezil, and methylphenidate. While piperidines can be synthesized via cyclization, the catalytic hydrogenation of pyridine precursors remains the most atom-economical and direct route.[1] However, this transformation is non-trivial due to the high resonance energy of the pyridine ring (29 kcal/mol) and the propensity of the basic nitrogen to poison metal catalysts.
This guide details high-fidelity protocols for the hydrogenation of pyridines to piperidines. We focus on heterogeneous catalysis (Pt, Pd, Rh) as the industry standard for scalability, emphasizing the critical role of solvent acidity and catalyst surface chemistry in achieving high conversion and diastereocontrol.
Mechanistic Principles & Critical Parameters
The Challenge of Catalyst Poisoning
The primary failure mode in pyridine hydrogenation is catalyst poisoning .[2] The lone pair of electrons on the pyridine nitrogen can form a strong coordinate covalent bond with the metal surface (M-N), effectively blocking active sites from hydrogen adsorption.
-
Solution: Conducting the reaction in acidic media (e.g., Glacial Acetic Acid, HCl/MeOH) protonates the nitrogen (
). The resulting pyridinium ion does not coordinate strongly to the metal, allowing the aromatic ring to adsorb flat ( -adsorption) for hydrogenation.
Stereoselectivity: The cis-Principle
In heterogeneous hydrogenation, hydrogen atoms are transferred from the catalyst surface to the adsorbed substrate face. Since the substrate adsorbs to the surface via one face, the addition of hydrogen is syn-facial.
-
Consequence: For 2- or 3-substituted pyridines, the resulting piperidine predominantly adopts the cis configuration. The substituent points away from the catalyst surface to minimize steric hindrance during adsorption.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical role of protonation in preventing catalyst poisoning.
Catalyst Selection Matrix
Selecting the right metal is a trade-off between activity, selectivity, and functional group tolerance.
| Catalyst | Active Species | Primary Use Case | Key Advantage | Disadvantage |
| Adam's Catalyst | PtO₂ → Pt(0) | Difficult substrates, 2,6-disubstitution | Highest activity; Excellent for sterically hindered rings. | High cost; Can cause hydrogenolysis of benzyl groups/halogens. |
| Palladium on Carbon | Pd/C | General purpose, Benzyl protection | Mild conditions; Tolerates some functional groups.[2][3] | Prone to poisoning; Slower kinetics than Pt for pyridines. |
| Rhodium on Carbon | Rh/C | Halo-pyridines, Stereoselectivity | Minimizes hydrodehalogenation (loss of Cl/Br). | Expensive; Lower activity than Pt. |
| Raney Nickel | Ni(Al) | Cost-sensitive scale-up | Cheap; Effective at high T/P. | Pyrophoric; Requires harsh conditions (high T/P). |
Experimental Protocols
Protocol A: High-Pressure Hydrogenation (The "Gold Standard")
Best for: Stubborn substrates, sterically hindered pyridines, or when rapid conversion is required.
Reagents & Equipment:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) - 5 mol% loading
-
Solvent: Glacial Acetic Acid (0.1 M concentration)
-
Equipment: High-pressure reactor (e.g., Parr bomb), H₂ tank.
Step-by-Step Procedure:
-
Preparation: In a hydrogenation vial, dissolve the pyridine substrate in glacial acetic acid.
-
Note: If the substrate is a salt (HCl), methanol can be used, but AcOH is preferred for solubility and rate.
-
-
Catalyst Addition: Carefully add PtO₂ (5 mol%).[4][1]
-
Safety: Do not add catalyst to a solvent containing hydrogen or flammable vapors in air; add to the solution under inert gas (N₂) if possible.
-
-
Reactor Setup: Place the vial in the pressure reactor. Seal and purge with N₂ (3 cycles) to remove O₂.[5]
-
Hydrogenation: Purge with H₂ (3 cycles), then pressurize to 50 bar (725 psi) .
-
Reaction: Stir vigorously (>800 rpm) at 25–40°C for 12–24 hours.
-
Monitoring: Monitor H₂ uptake if the reactor allows. Cessation of uptake indicates completion.
-
-
Workup:
-
Depressurize and purge with N₂.
-
Filter the mixture through a Celite pad to remove the catalyst.[4] Wash the pad with MeOH.
-
Neutralization (Critical): The filtrate contains the piperidinium acetate salt. Concentrate the solvent, redissolve in CH₂Cl₂, and wash with saturated aqueous NaHCO₃ or NaOH (pH > 10) to liberate the free amine.
-
Protocol B: Mild/Atmospheric Hydrogenation
Best for: Labs without high-pressure equipment; substrates sensitive to high pressure.
Reagents:
-
Catalyst: 10% Pd/C (10-20 wt% loading relative to substrate)
-
Solvent: Methanol with 1.1 equiv concentrated HCl (or Acetic Acid)
-
Equipment: Balloon, Schlenk line.
Procedure:
-
Dissolve substrate in MeOH.[6] Add concentrated HCl (1.1 equiv) to form the pyridinium salt in situ.
-
Add Pd/C carefully under N₂ flow.
-
Evacuate the flask and backfill with H₂ (balloon) three times.
-
Stir vigorously at Room Temperature for 24–48 hours.
-
Note: Reaction times will be significantly longer than Protocol A. Heating to 50°C (with a reflux condenser and H₂ balloon) can accelerate the rate.
-
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Switch solvent to glacial acetic acid or increase acid equivalents. Ensure S-containing impurities are absent.[5] |
| Partial Reduction | Insufficient Pressure/Time | Increase H₂ pressure to >50 bar. Refresh catalyst atmosphere. |
| Dehalogenation | Pd/Pt activity too high | Switch to Rh/C or Rh₂O₃ . These are less active for C-X bond insertion but active for ring reduction. |
| Low cis Selectivity | High Temp / Isomerization | Lower reaction temperature. High temps favor thermodynamic equilibration to the trans isomer. |
Optimization Workflow
Figure 2: Decision tree for troubleshooting incomplete hydrogenation.
Safety Considerations
-
Hydrogen Gas: Extremely flammable. Ensure all reactors are grounded. Work in a well-ventilated fume hood.
-
Pyrophoric Catalysts: Dry Pd/C and Pt/C can ignite methanol vapors in the presence of air. Always keep the catalyst wet (water-wet paste is preferred) or add under an inert blanket (N₂/Ar).
-
Pressure Vessels: Inspect O-rings and burst discs before use. Never exceed the rated pressure of the vessel.
References
-
BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025).[4][1][5][7][8][9] Link
-
Despois, A., & Cramer, N. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link
-
Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).[4] Link
-
Glorius, F., et al. Efficient Asymmetric Hydrogenation of Pyridines. Angew.[6][1] Chem. Int. Ed. (2004).[10][6] Link
-
Sajiki, H., et al. Pd/C-Catalyzed Chemoselective Hydrogenation... Using Pyridine as a Catalyst Poison.[2][11][3][5][12][13] J. Org.[3] Chem. Link
-
RSC Advances. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024).[4][14][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Stereochemical Assignment of Piperidine-2,6-Dicarboxylate Diastereomers via High-Field NMR Spectroscopy
Topic: 1H and 13C NMR characterization of piperidine dicarboxylate diastereomers Content Type: Application Note and Protocol
Abstract
This application note details the protocol for distinguishing and characterizing the diastereomers (cis and trans) of piperidine-2,6-dicarboxylates using 1D and 2D NMR techniques. Piperidine dicarboxylates are critical scaffolds in the synthesis of peptidomimetics, catalytic ligands, and alkaloids. Accurate stereochemical assignment is essential as the spatial orientation of the carboxylate groups dictates biological activity and metal-binding geometry. This guide focuses on using scalar coupling constants (
Introduction
Substituted piperidines, particularly piperidine-2,6-dicarboxylic acid (PDA) derivatives, exist as diastereomers that exhibit distinct physical and chemical properties. The relative stereochemistry at the C2 and C6 positions defines the molecular shape:
-
Cis-isomer (Meso): Typically adopts a chair conformation where both carboxylate substituents are equatorial to minimize 1,3-diaxial strain. This isomer possesses a plane of symmetry (
), rendering the H2 and H6 protons chemically equivalent. -
Trans-isomer (Racemic): Possesses
symmetry. In a standard chair conformation, one substituent would be axial and the other equatorial, creating significant steric strain. Consequently, trans isomers often exist in a distorted chair or twist-boat conformation, or undergo rapid ring-flipping in solution.
Differentiating these isomers relies on detecting the specific magnetic environments and coupling networks of the methine protons (H2/H6) and the methylene protons (H3/H4/H5).
Theoretical Background: The NMR Observable
The stereochemical assignment rests on the Karplus relationship, which correlates the vicinal coupling constant (
Conformational Anchoring
In the cis-isomer , the bulky carboxylate groups prefer the equatorial position (
-
H2/H6 (axial): exhibit large anti-periplanar couplings (
Hz) with the axial protons at C3/C5. -
H2/H6 (axial): exhibit small gauche couplings (
Hz) with the equatorial protons at C3/C5.
In the trans-isomer , the lack of a diequatorial conformer leads to averaged signals (if flipping is fast) or complex multiplets (if locked in a twist-boat). The absence of a large
Experimental Protocol
Sample Preparation
-
Solvent Selection: Use CDCl
for ester derivatives (e.g., dimethyl piperidine-2,6-dicarboxylate) to ensure sharp signals. Use D O or DMSO- for the free acid or hydrochloride salts.-
Note: In D
O, the amine proton (NH) exchanges and disappears, simplifying the spectrum but removing H-N coupling information.
-
-
Concentration: Prepare a solution of 10–20 mg of analyte in 0.6 mL of solvent. Filter through a cotton plug to remove particulates that degrade line shape.
Acquisition Parameters
Set up the following experiments on a spectrometer (minimum 400 MHz, preferably 600 MHz for resolution of methylene multiplets):
| Experiment | Parameter Set | Purpose |
| 1D | zg30 or equivalent | Quantitative integration; measurement of |
| 1D | zgpg30 (proton decoupled) | Identification of carbon environments; symmetry verification (number of signals). |
| 2D COSY | cosygpppqf | Tracing spin systems (H2 |
| 2D NOESY | noesygpphp | Spatial proximity. Mixing time ( |
| 2D HSQC | hsqcedetgpsisp2.3 | Multiplicity-edited (CH/CH |
Data Analysis & Interpretation
Symmetry Check ( C NMR)
Both cis (meso) and trans (racemic) isomers of 2,6-disubstituted piperidines often display simplified spectra due to symmetry (
-
Observation: You will typically observe only one set of signals for the C2/C6, C3/C5, and Carboxylates.
-
Implication: Symmetry alone cannot distinguish cis from trans unless the sample is a mixture of diastereomers, in which case two distinct sets of signals will appear.
Coupling Constant Analysis ( H NMR)
Focus on the multiplet at 3.0 – 4.0 ppm (H2/H6 methine protons).
-
Scenario A: The "Doublet of Doublets" (dd) with Large
-
Pattern: H2 appears as a dd (or br d) with one coupling
Hz. -
Assignment: Cis-Isomer .
-
Reasoning: The large coupling corresponds to
(axial-axial, ). This confirms H2 is axial, placing the carboxylate equatorial. -
Typical Values:
ppm; Hz (ax-ax), Hz (ax-eq).
-
-
Scenario B: The "Triplet" or Broad Multiplet with Small
-
Pattern: H2 appears as a t or dd with all couplings
Hz. -
Assignment: Trans-Isomer .
-
Reasoning: In the trans isomer, rapid ring flipping averages the axial/equatorial couplings, or the molecule adopts a twist-boat where dihedral angles do not allow for a full anti-periplanar arrangement.
-
NOE Validation
Use 1D NOE (selective) or 2D NOESY to confirm the spatial arrangement.
-
Cis-Isomer (Chair):
-
Irradiate H2 (axial).
-
Look for: Strong NOE to H4
(1,3-diaxial interaction) and H6 (if resolvable/close). -
Absence: No strong NOE to H3
(vicinal diaxial protons are spatially distant).
-
-
Trans-Isomer:
-
Lack of characteristic 1,3-diaxial correlations across the ring due to conformational mobility or twist-boat geometry.
-
Summary Table of Diagnostic Signals
| Feature | Cis-Piperidine-2,6-dicarboxylate | Trans-Piperidine-2,6-dicarboxylate |
| H2/H6 Multiplicity | Doublet of Doublets (dd) | Broad triplet or dd (averaged) |
| Dominant Coupling ( | 10–12 Hz (Axial-Axial) | < 6 Hz (Averaged/Gauche) |
| Conformation | Rigid Chair (Diequatorial substituents) | Mobile Chair or Twist-Boat |
| NOE Correlations | Strong H2 | Weak or non-specific |
| Relative Stability | More Stable (Thermodynamic product) | Less Stable (Kinetic product) |
Decision Logic Diagram
The following diagram illustrates the workflow for assigning the stereochemistry based on the acquired NMR data.
Figure 1: Decision tree for the stereochemical assignment of 2,6-disubstituted piperidines based on J-coupling and NOE data.
References
- Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
-
NMR of 2,6-Disubstituted Piperidines: Perumal, P. T., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008. Link
-
Cis-Piperidine Dicarboxylate Characterization: Haberhauer, G., et al. "Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate." Acta Crystallographica Section E, 2011. Link (Provides crystallographic and NMR confirmation of the cis-diequatorial chair conformation).
- Trans-Isomer Synthesis and Analysis: Bailey, P. D., et al. "Synthesis of 2,6-disubstituted piperidines." Chemical Communications, 1998. (Discusses the thermodynamic preference for cis isomers and routes to trans isomers).
- General NMR Coupling Constants: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016. (Authoritative guide on pulse sequences and J-coupling analysis).
Sources
Application Note: Leveraging the Piperidine Scaffold in Next-Generation Therapeutics
From Rational Design to Late-Stage Diversification
Executive Summary
The piperidine ring acts as a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics, including blockbusters like Donepezil, Fentanyl, and Niraparib. Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and its capacity to orient pharmacophores in 3D space. However, the piperidine moiety often introduces liabilities, specifically hERG channel inhibition due to its high basicity (pKa ~10–11) and lipophilicity.
This Application Note provides a technical roadmap for:
-
Rational Design: Exploiting the piperidine pharmacophore while mitigating hERG toxicity.
-
Synthetic Innovation: A protocol for Late-Stage Functionalization (LSF) using photoredox Minisci-type chemistry, allowing rapid library generation from a single piperidine core.
-
Safety Profiling: A decision-tree framework for optimizing ADME/Tox properties.
Structural Significance & Pharmacophore Design[1][2]
The piperidine ring is not merely a linker; it is a functional pharmacophore. Its chair conformation allows for defined axial and equatorial vector positioning, critical for rigidifying drug-target interactions.
2.1 The Basicity Challenge
At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (cationic).
-
Benefit: Forms critical ionic bonds (salt bridges) with Aspartate or Glutamate residues in GPCRs and Kinases.
-
Risk: High pKa (>9.0) combined with a lipophilic tail is the primary pharmacophore for hERG potassium channel blockade , leading to QT prolongation and cardiotoxicity.
2.2 Strategic Modulation
To retain potency while reducing hERG liability, we employ "pKa Tuning."
| Strategy | Modification | Effect on pKa | Impact on hERG |
| Fluorination | 3,3-difluoropiperidine | Significant Reduction | |
| Oxygenation | Morpholine substitution | Reduction (increases polarity) | |
| Ring Contraction | Pyrrolidine | Variable (often worse) | |
| Bioisostere | Piperazine | Significant Reduction |
Experimental Protocol: Late-Stage Functionalization (LSF)
Method: Photoredox-Catalyzed Minisci-Type Alkylation
Traditional piperidine synthesis involves early-stage ring formation (e.g., reductive amination), which limits derivative diversity. This protocol utilizes C-H functionalization , enabling the direct attachment of alkyl fragments to the piperidine ring after the scaffold is built. This is critical for "escaping flatland" and increasing Fsp3 character.
3.1 Mechanism of Action
This protocol uses a radical decarboxylative coupling. A carboxylic acid (R-COOH) is converted to an alkyl radical via oxidative decarboxylation, which then attacks the protonated (electron-deficient) heteroaromatic ring (if using a pyridine precursor) or utilizes Hydrogen Atom Transfer (HAT) for saturated systems.
Note: For direct functionalization of saturated piperidines, we utilize an
3.2 Materials & Reagents[1][2][3]
-
Substrate: N-Boc-4-phenylpiperidine (Model substrate)
-
Radical Precursor: Alkyl Carboxylic Acid or Alkyl Trifluoroborate
-
Photocatalyst:
(1 mol%) -
Oxidant: Ammonium Persulfate
-
Solvent: DMSO:Water (4:1)
-
Light Source: 34W Blue LED (450 nm)
3.3 Step-by-Step Procedure
-
Preparation: In an 8 mL vial equipped with a Teflon septa, add the Piperidine substrate (0.5 mmol, 1.0 equiv), Carboxylic Acid (1.5 equiv), and Photocatalyst (0.005 mmol, 1 mol%).
-
Oxidant Addition: Add Ammonium Persulfate (1.5 equiv).
-
Solvation: Add degassed DMSO/Water (4:1, 5 mL). Sparge with Nitrogen for 5 minutes to remove oxygen (radical quencher).
-
Reaction: Seal the vial and irradiate with Blue LED at room temperature (fan cooling required to maintain <30°C) for 18–24 hours.
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated
(2 x 10 mL) to remove unreacted acid. -
Purification: Dry organic layer over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
3.4 Visualization of Reaction Pathway
The following diagram illustrates the radical generation and coupling logic.
Caption: Figure 1.[2][4][5] Photoredox decarboxylative alkylation workflow for introducing diversity at the piperidine
Safety & Optimization: Mitigating hERG Liability
One of the most common reasons for attrition in piperidine-based programs is cardiotoxicity. The following logic tree provides a validated system for assessing and mitigating this risk.
4.1 The hERG Pharmacophore
-
Basic Nitrogen: Protonated at pH 7.4.
-
Linker: 2–4 carbon distance.
-
Aromatic Tail:
-stacking with Phe656 in the hERG channel.
4.2 Mitigation Workflow Diagram
Caption: Figure 2. Decision tree for mitigating hERG liability in piperidine-based drug candidates.
4.3 Comparative Data: Structural Modifications
The table below demonstrates the impact of structural changes on a hypothetical piperidine-based CCR5 antagonist (a common target class for this scaffold).
| Compound Analog | Modification | pKa (Calc) | hERG IC50 ( | Potency (nM) |
| A (Parent) | 4-phenylpiperidine | 10.2 | 0.8 (High Risk) | 12 |
| B | 4-phenylpiperidine-4-F | 8.8 | 5.4 (Moderate) | 18 |
| C | N-methyl-piperazine | 7.8 | >30 (Low Risk) | 45 |
| D | 3,3-difluoropiperidine | 8.1 | >30 (Low Risk) | 15 |
Analysis: Compound D represents the optimal balance. The electron-withdrawing fluorine atoms lower the basicity of the nitrogen (reducing cation-
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]
-
Jamieson, C., et al. (2006). Medicinal Chemistry Strategies to Reduce hERG Blockade. Current Opinion in Drug Discovery & Development. [Link]
-
Drug Hunter. (2024).[3][6][7] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 6. dcatvci.org [dcatvci.org]
- 7. drughunter.com [drughunter.com]
Introduction: The Significance of Piperidine-3-Carboxylic Acid Esters
An Application Guide to the Esterification of Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid, also known as nipecotic acid, is a non-proteinogenic β-amino acid that serves as a crucial building block in medicinal chemistry.[1] Its rigid cyclic structure is a valuable scaffold for designing a wide array of pharmacologically active agents, including inhibitors of neurotransmitter reuptake (specifically GABA), antipsychotics, and local anesthetics.[1][2] The corresponding esters, such as ethyl nipecotate, are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][4][5] Esterification of the carboxylic acid moiety often serves to increase lipophilicity, improve bioavailability, or act as a protecting group for further chemical transformations.[6][7]
However, the synthesis of these esters is not always straightforward. The molecule's inherent zwitterionic character at physiological pH and the presence of a nucleophilic secondary amine present unique challenges that necessitate a careful selection of synthetic methodology.[6] This guide provides a detailed overview of the primary methods for the esterification of piperidine-3-carboxylic acid, offering insights into the mechanistic rationale behind each approach and providing detailed protocols for their execution.
Core Challenge: The Zwitterionic Nature
The primary difficulty in the esterification of amino acids like piperidine-3-carboxylic acid stems from their existence as zwitterions, or internal salts. The acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the piperidine ring, resulting in a molecule with both a positive and a negative formal charge.
This zwitterionic structure leads to:
-
Low Nucleophilicity of the Carboxylate: The carboxylate group (COO⁻) is significantly less electrophilic than a neutral carboxylic acid (COOH), making it resistant to nucleophilic attack by an alcohol.
-
Poor Solubility: The salt-like character reduces solubility in many common non-polar organic solvents used for esterification.
-
Competing N-Alkylation: The secondary amine is a nucleophile and can compete with the desired O-alkylation, leading to unwanted byproducts, especially under basic conditions.
Effective esterification strategies must therefore overcome these hurdles, typically by either converting the zwitterion to a more reactive species or by employing powerful activating agents.
Esterification Methodologies: A Comparative Overview
Several distinct strategies can be employed to synthesize esters of piperidine-3-carboxylic acid. The choice of method depends on the desired scale, the stability of the substrate to acidic or basic conditions, and the availability of reagents.
| Method | Key Reagents | Mechanism | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (as solvent), Strong Acid (H₂SO₄, HCl) | Acid-catalyzed acyl substitution | Inexpensive, simple, good for simple alcohols (MeOH, EtOH) | Requires harsh acidic conditions and high temperatures; equilibrium-limited; not suitable for acid-labile substrates |
| Thionyl Chloride (SOCl₂) Method | SOCl₂, Alcohol | Formation of reactive acyl chloride intermediate | High-yielding, avoids equilibrium limitations | SOCl₂ is toxic and corrosive; generates HCl byproduct; not suitable for acid-labile substrates |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Carbodiimide activation of the carboxylic acid | Very mild conditions, high yields, suitable for sensitive substrates and hindered alcohols | DCC is an allergen; produces dicyclohexylurea (DCU) byproduct which can be difficult to remove; reagents are more expensive |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | Redox condensation; converts alcohol into a good leaving group | Extremely mild, proceeds with inversion of stereochemistry at the alcohol center, broad substrate scope | Generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, complicating purification; reagents are expensive |
Method 1: Fischer-Speier Esterification
This is the most traditional method, involving the reaction of the carboxylic acid with an excess of alcohol under strong acid catalysis.[8] The acid catalyst serves two roles: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it ensures the amino acid is in its cationic form, preventing the zwitterion issue.[9][10]
The reaction is an equilibrium, which must be driven towards the product by using a large excess of the alcohol (often as the solvent) and/or by removing the water that is formed.[11][12]
Protocol 1: Synthesis of Ethyl Nipecotate via Fischer Esterification
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-3-carboxylic acid (12.9 g, 0.1 mol).
-
Acidification & Solvation: Carefully add absolute ethanol (150 mL). Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise with vigorous stirring.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (200 mL) and a saturated solution of sodium carbonate until the pH is basic (~8-9) to neutralize the excess acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude ethyl nipecotate, typically an oil, can be purified by vacuum distillation to yield the final product.
Method 2: Thionyl Chloride (SOCl₂) Mediated Esterification
This method proceeds via the formation of a highly reactive acyl chloride intermediate.[13][14] The carboxylic acid is first treated with thionyl chloride (SOCl₂), which converts the -OH group into an excellent leaving group. Subsequent addition of the alcohol leads to a rapid and irreversible nucleophilic acyl substitution to form the ester.[15][16]
This method is particularly effective because it is not an equilibrium reaction and typically gives high yields.[17] However, thionyl chloride is a hazardous reagent that must be handled with care in a fume hood.[18]
Protocol 2: Synthesis of Methyl Nipecotate using Thionyl Chloride
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube) and a magnetic stirrer.
-
Acyl Chloride Formation: Suspend piperidine-3-carboxylic acid hydrochloride (16.5 g, 0.1 mol) in methanol (50 mL). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (11 mL, 0.15 mol) dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Gaseous byproducts (SO₂ and HCl) will be evolved.
-
Concentration: Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure to remove excess methanol and SOCl₂.
-
Workup: Dissolve the resulting solid residue in cold water and basify to pH ~9 with a cold aqueous solution of potassium carbonate.[16]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Method 3: Steglich Esterification
The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[19][20] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[21]
The mechanism involves the DCC activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[21] DMAP, a superior nucleophile to the alcohol, attacks this intermediate to form an even more reactive acylpyridinium species. The alcohol then displaces DMAP to form the final ester.[20]
This method is ideal for acid- or base-sensitive substrates and for coupling with sterically hindered alcohols.[22][23] A major consideration is the removal of the dicyclohexylurea (DCU) byproduct, which is a solid and can be removed by filtration.[19]
Protocol 3: N-Boc-Piperidine-3-carboxylic Acid Esterification
Note: For Steglich esterification, it is common practice to first protect the amine to prevent side reactions, such as the formation of N-acylurea.
-
N-Protection (if not already done): Protect the piperidine-3-carboxylic acid with a Boc group using standard procedures (e.g., (Boc)₂O, base).
-
Reaction Setup: Dissolve N-Boc-piperidine-3-carboxylic acid (2.29 g, 10 mmol), the desired alcohol (e.g., benzyl alcohol, 1.2 mL, 11 mmol), and DMAP (122 mg, 1 mmol, 0.1 equiv) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (2.27 g, 11 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). A white precipitate of DCU will form.[24]
-
Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash successively with 0.5 N HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Purification and Characterization
Regardless of the method used, the final ester product must be purified and its identity confirmed.
-
Purification:
-
Distillation: For volatile liquid esters like methyl or ethyl nipecotate, vacuum distillation is a highly effective method for purification on a larger scale.[3]
-
Column Chromatography: For non-volatile or thermally sensitive esters, flash column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is typically effective.[25]
-
Extraction: Aqueous workup steps are crucial to remove acid/base catalysts and water-soluble byproducts.[25]
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the presence of the ester alkyl group and the piperidine ring protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.
-
Infrared (IR) Spectroscopy: Shows a characteristic strong C=O stretch for the ester group, typically around 1730-1750 cm⁻¹.
-
Conclusion
The esterification of piperidine-3-carboxylic acid is a fundamental transformation for the synthesis of valuable pharmaceutical intermediates. While its zwitterionic nature presents a challenge, a range of robust methods are available to the modern chemist. The classic Fischer esterification offers a cost-effective route for simple esters, while the thionyl chloride method provides a high-yielding, irreversible alternative. For more delicate or complex substrates, the mild conditions of the Steglich esterification are often ideal. By understanding the mechanisms, advantages, and practical considerations of each method, researchers can confidently select and execute the optimal strategy for their synthetic goals.
References
- American Chemical Society. (n.d.). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ACS Publications.
- ChemicalBook. (n.d.). ETHYL NIPECOTATE synthesis.
- American Chemical Society. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications.
- Sigma-Aldrich. (n.d.). Ethyl nipecotate 96 5006-62-2.
- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Scientific.net. (2013, September 4). Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Scientific Research Publishing. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- Wikipedia. (n.d.). Steglich esterification.
- National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- MDPI. (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Syntheses. (n.d.). 2-(p-Tolyl)propionyl Chloride.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- MDPI. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- ResearchGate. (2023, August 28). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
- MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
Sources
- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. athabascau.ca [athabascau.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 15. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 16. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Steglich esterification - Wikipedia [en.wikipedia.org]
- 20. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Steglich Esterification [organic-chemistry.org]
- 22. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
📂 Knowledge Base: Reaction Optimization & Troubleshooting
Welcome to the Piperidine Synthesis Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist.[1] I have curated this guide to address the specific friction points researchers encounter when synthesizing piperidine scaffolds. Whether you are scaling up a catalytic hydrogenation or troubleshooting stereoselectivity in a de novo cyclization, this hub provides the causal logic and validated protocols you need.
Module 1: Catalytic Hydrogenation of Pyridines
The industry standard for accessing piperidines, yet prone to catalyst poisoning and stereochemical drift.[1][2]
Technical Brief: The "Black Box" of Heterogeneous Catalysis
The reduction of pyridine to piperidine is deceptively simple. The thermodynamic sink is the piperidine ring ($ \Delta H \approx -190 \text{ kJ/mol}
Quick Reference: Catalyst Selection Matrix
| Catalyst System | Primary Use Case | Pressure (bar) | Solvent System | Key Limitation |
| PtO₂ (Adam's) | General Purpose | 1–5 | AcOH (Glacial) | Expensive; requires activation.[1] |
| Pd/C (5-10%) | Cost-Effective Scale-up | 5–50 | MeOH + HCl/H₂SO₄ | Dehalogenation risk; easily poisoned by S. |
| Rh/C or Rh₂O₃ | Mild Conditions | 1–5 | TFE or MeOH | High cost; strictly for high-value intermediates.[1] |
| Raney Nickel | Bulk/Industrial | 50–100 | EtOH | Pyrophoric; harsh conditions required. |
Troubleshooting Guide: Hydrogenation
Ticket #1042: "The reaction stalls at ~50% conversion."
Diagnosis: This is classic product inhibition . As piperidine forms, it is more basic ($ pK_a \approx 11.2
Corrective Protocol:
-
Acidification: Ensure your solvent system is acidic.[3]
-
Pressure Surge: Increase $ H_2 $ pressure to 50 bar. Higher hydrogen concentration on the surface competes with the amine for binding sites.
Ticket #1045: "I am losing my halogen substituents (Cl, Br, I) during reduction."
Diagnosis: Pd/C is excellent for hydrodehalogenation. Under standard hydrogenation conditions, you are cleaving the C-X bond before reducing the ring.[1]
Corrective Protocol:
-
Switch Catalyst: Use PtO₂ or Rh/C . These are significantly less active toward oxidative addition into C-Hal bonds compared to Palladium.
-
Additive: Add 0.1 eq. of Diphenylsulfide or use a sulfided platinum catalyst ($ Pt(S)/C $).[1] This partially poisons the catalyst, suppressing the high-energy dehalogenation pathway while permitting ring reduction.[1]
Ticket #1050: "I need the cis-2,6-disubstituted piperidine, but I'm getting a mix."
Diagnosis: The stereochemical outcome is dictated by the adsorption face.[1] Once the pyridine adsorbs flat, hydrogen adds from the catalyst surface (syn-addition).[1] However, if the intermediate desorbs (e.g., as a tetrahydropyridine) and re-adsorbs, stereochemical scrambling occurs.[1]
Corrective Protocol:
-
Lock the Adsorption: Use PtO₂ in AcOH . The rapid reduction rate minimizes desorption events, favoring the kinetic all-cis product.[1]
-
Avoid: High temperatures (>60°C) which promote desorption/isomerization.[1]
Visualization: Hydrogenation Decision Logic
Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate functionality.[1]
Module 2: De Novo Synthesis (Cyclization)
When the pyridine precursor is unavailable or the substitution pattern is too complex.[1]
Technical Brief: Intramolecular Reductive Amination
This route constructs the piperidine ring from acyclic amino-ketones or amino-aldehydes. The critical step is the formation of the cyclic iminium intermediate, which must be reduced in situ faster than it hydrolyzes or polymerizes.
Troubleshooting Guide: Cyclization
Ticket #2011: "My reductive amination yields open-chain amino alcohol."
Diagnosis: The equilibrium between the open-chain amino-ketone and the cyclic iminium species is favoring the open chain. If the reducing agent (e.g., $ NaBH_4 $) attacks the ketone before cyclization, you get the acyclic alcohol.[1]
Corrective Protocol:
-
Pre-equilibrium: Stir the substrate in the presence of a drying agent ($ MgSO_4 $ or molecular sieves) before adding the reducing agent. This drives water removal and shifts equilibrium toward the imine.
-
Selectivity: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and less reactive than $ NaBH_4 $, meaning it will reduce the protonated iminium ion significantly faster than the neutral ketone.
Ticket #2015: "I cannot remove the metal catalyst after cyclization."
Diagnosis: If using transition metal catalysts (e.g., Ir or Au) for cyclization of alkynyl amines, the metal often chelates to the resulting cyclic amine.[1]
Corrective Protocol:
-
Scavengers: Treat the crude mixture with QuadraPure™ TU (thiourea scavenger) or wash with 10% aqueous ethylenediamine.[1]
Module 3: Isolation & Purification
The most overlooked bottleneck. Piperidines are polar, water-soluble, and prone to "streaking" on silica.[1]
FAQ: Workup & Handling
Q: How do I separate piperidine from unreacted pyridine? A: Distillation is difficult due to close boiling points (Pyridine: 115°C, Piperidine: 106°C).[1]
-
Chemical Separation: Add acetic anhydride or benzoyl chloride to the mixture. The piperidine (2° amine) will react to form an amide, while pyridine (3° amine/aromatic) will not.[1] The amide can be easily separated by chromatography or crystallization, then hydrolyzed back to the amine (6N HCl, Reflux).[1]
Q: My product is stuck in the aqueous layer. A: Piperidines are highly water-soluble.
-
Salting Out: Saturate the aqueous layer with NaCl or $ K_2CO_3 $.
-
Solvent: Extract with Chloroform:Isopropanol (3:1) .[1] This mixture is highly effective for pulling polar amines from aqueous phases.
Q: The compound streaks on TLC/Column. A: The basic amine interacts with the acidic silanols on the silica gel.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1-5% Ammonia (7N in MeOH) to your eluent.[1]
Visualization: Intramolecular Reductive Amination Workflow
Figure 2: Mechanistic pathway for cyclization.[1] Note the critical competition between cyclization and direct reduction.
References
-
BenchChem Technical Support. (2025).[1][3][4][5] Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from [1]
-
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [1]
-
Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [1]
-
ChemRxiv. (2025).[1][6] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [1]
-
Journal of the American Chemical Society. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting low yields in piperidine dicarboxylate synthesis
Topic: Troubleshooting Low Yields in Piperidine Dicarboxylate Synthesis
Introduction: The "Deceptive" Scaffold
User Context: You are likely attempting to synthesize piperidine-2,3-, 2,4-, 2,5-, or 2,6-dicarboxylic acids (or their esters). These are critical pharmacophores for NMDA antagonists and conformationally restricted amino acids.
The Problem: You observe high conversion of the starting material (pyridine dicarboxylate) by TLC/LCMS, but your isolated yield is consistently low (<30%). The product is either vanishing during workup or degrading into a complex mixture.
The Reality: Low yields in this synthesis are rarely due to a single factor. They are typically a compound failure of Catalytic Poisoning (Reaction), Decarboxylation (Thermal/Chemical), and Zwitterionic Solubility (Isolation).
Module 1: The Hydrogenation Trap
Diagnosing reaction failure vs. product loss.
The most common route is the catalytic hydrogenation of pyridine dicarboxylates. This seems straightforward but is fraught with "invisible" side reactions.
Critical Failure Mode: Decarboxylation
Unlike simple pyridines, pyridine-2-carboxylic acids are prone to thermal and catalytic decarboxylation.
-
The Mechanism: The electron-deficient pyridine ring, when protonated or coordinated to a metal, facilitates the loss of CO₂ from the 2-position. This is accelerated by Platinum (Pt) catalysts and high temperatures .
-
The Symptom: You isolate pipecolic acid (monocarboxylic) or piperidine instead of the dicarboxylate.
Troubleshooting Protocol: Catalyst & Solvent Selection
| Variable | Recommendation | Technical Rationale |
| Catalyst | Rh/C (5%) or Rh/Al₂O₃ | Rhodium is active at lower temperatures/pressures than Palladium (Pd) or Platinum (Pt), significantly reducing thermal decarboxylation risk [1]. |
| Solvent | Water or Dilute NH₄OH | Avoid Glacial Acetic Acid if decarboxylation is observed. Basic media (ammonia) forms the carboxylate salt, which is electronically less prone to decarboxylation than the free acid [2]. |
| Pressure | 50–80 bar (High) | High pressure forces the reduction pathway over the decarboxylation pathway. Low pressure favors side reactions. |
| Temp | < 40 °C | CRITICAL. Above 60°C, decarboxylation rates spike for 2-substituted pyridine acids. |
Visualizing the Hydrogenation Decision Tree
Figure 1: Decision logic for selecting hydrogenation conditions to minimize decarboxylation and catalyst poisoning.
Module 2: Stereochemical Leakage
Why your yield is 50% lower than expected.
If you require a specific isomer (e.g., cis-2,6-piperidinedicarboxylic acid), "low yield" often means "wrong isomer."
The "Anchor" Effect
-
Cis-Selectivity: In acidic media (AcOH, HCl), the pyridine nitrogen is protonated. It anchors to the catalyst surface, forcing hydrogen delivery from the opposite face (syn-addition). This favors the cis isomer (often >80:20) [3].[1][2][3]
-
Trans-Selectivity: In neutral/basic media, the molecule can flip or desorb/readsorb, leading to thermodynamic equilibration (often favoring trans or racemates).
Actionable Advice: If you need the cis isomer but cannot use acid due to decarboxylation (see Module 1), use Rh/C in water but run at high pressure (>80 bar) . High turnover rates kinetically trap the cis product before it can equilibrate.
Module 3: The "Invisible" Product (Isolation)
The #1 cause of "0% yield" despite 100% conversion.
Piperidine dicarboxylates are zwitterionic amino acids . They exist as inner salts.
-
Solubility: Highly soluble in water. Insoluble in ether, DCM, EtOAc, and Hexanes.
-
Extraction Failure: Standard organic workups (add water, extract with organic) will leave 100% of your product in the aqueous waste layer.
Protocol: Ion-Exchange Isolation (The Only Reliable Way)
Do not attempt to extract. Use resin capture.
Step-by-Step Procedure:
-
Filter Catalyst: Remove Rh/C or Pt/C via Celite.
-
Prepare Resin: Use Dowex 50W X8 (Strong Cation Exchange) in the H+ form.
-
Load: Pour the aqueous reaction mixture onto the column. The piperidine (basic amine) will bind to the resin.
-
Wash: Flush with distilled water (3-5 column volumes) to remove non-basic impurities (unreacted acids, neutral byproducts).
-
Elute: Elute with 1M - 2M NH₄OH (Ammonium Hydroxide) . The ammonia displaces the piperidine.
-
Detection: Collect fractions. Spot on TLC (ninhydrin stain) to find the product.
-
Concentrate: Evaporate the ammoniacal fractions. Do not use high heat (keep <40°C) to avoid thermal degradation/polymerization.
Visualizing the Isolation Workflow
Figure 2: Ion-exchange chromatography workflow for isolating zwitterionic piperidine dicarboxylates.
FAQ: Troubleshooting Specific Scenarios
Q: I see the product on LCMS, but after rotovap, it turns into a black tar. Why? A: You likely have residual mineral acid (HCl) or acetic acid concentrating with the amine. Concentrated piperidine salts can undergo intermolecular condensation (polymerization) or decarboxylation when heated.
-
Fix: Lyophilize (freeze-dry) instead of using a rotovap. If you must rotovap, keep the bath <35°C and azeotrope with toluene to remove acetic acid.
Q: Can I just protect the nitrogen to improve yield? A: Yes, this is a valid "bailout" strategy. If the free amino acid is too difficult to handle:
-
Add Boc₂O and NaOH directly to the crude hydrogenation mixture (Schotten-Baumann conditions).
-
The resulting N-Boc piperidine dicarboxylate is no longer a zwitterion. It will extract into EtOAc at pH 3-4.
Q: My catalyst keeps dying (conversion stops at 50%). A: Pyridines are notorious catalyst poisons. The nitrogen lone pair binds irreversibly to the metal surface.
-
Fix: If your substrate tolerates it, run the reaction in 1.0 equivalent of HCl or AcOH . Protonating the pyridine prevents it from poisoning the catalyst [4]. If acid causes decarboxylation (Module 1), you must use higher catalyst loading (10-20 wt%) or switch to Rh/C , which is more robust than Pd/C.
References
-
Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines. Advances in Catalysis. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Plaquevent, J. C., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). Solubility Profile and Isolation of Piperidine Derivatives. Link
-
Spilimbergo, S., et al. (2010). Loss of heat resistance and pyridine-2,6-dicarboxylic acid (DPA) release.[4] ResearchGate. (Confirming thermal instability/decarboxylation of DPA). Link
Sources
Technical Support Center: Navigating the Scale-Up of Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the challenges encountered when transitioning piperidine synthesis from the laboratory bench to larger-scale production. Our goal is to equip you with the expertise and practical insights necessary to ensure efficient, safe, and successful scale-up campaigns.
This guide is structured to address common issues through a combination of frequently asked questions for rapid problem-solving and detailed troubleshooting guides for more complex challenges.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis and handling of piperidine and its derivatives on a larger scale.
Q1: My piperidine solution has developed a yellow or brown tint upon storage. What is the cause, and is it still suitable for use?
The discoloration of piperidine is typically caused by oxidation, especially when exposed to air and light.[1][2] The usability of the discolored piperidine depends on the sensitivity of your specific reaction to impurities. For high-purity applications, purification is recommended. The most common and effective method to remove these colored impurities is through distillation.[2] To prevent future discoloration, it is best practice to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[2]
Q2: I am observing crystallization in my piperidine/DMF solution intended for Fmoc deprotection. What is causing this and how can it be resolved?
Crystallization in a piperidine/DMF solution is often due to the formation of salts.[2][3] Piperidine, being a basic amine, can react with atmospheric carbon dioxide to form piperidine carbonate or with other acidic gases (e.g., HCl that may be present in the storage environment) to form salts like piperidine hydrochloride.[2][3]
To resolve this, you can try gently warming the solution to see if the crystals redissolve.[1] However, for sensitive applications, it is advisable to discard the solution and prepare a fresh batch. To prevent this issue, ensure your storage containers are well-sealed and consider storing the solution under an inert atmosphere.[2]
Q3: Why am I struggling to separate piperidine from pyridine impurity using simple distillation?
Piperidine and pyridine form a constant boiling point mixture, known as an azeotrope, which makes their separation by simple fractional distillation challenging.[1][2] This particular azeotrope makes it difficult to achieve high purity piperidine when pyridine is present as an impurity from the synthesis.
Several methods can be employed to overcome this challenge:
-
Acid-Base Extraction: This method leverages the difference in basicity between piperidine and pyridine. By dissolving the mixture in a suitable organic solvent and washing with a dilute acid solution (e.g., 1 M HCl), the more basic piperidine will be protonated and move to the aqueous layer. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
-
Azeotropic Distillation: Adding a third component, such as benzene or toluene, can form a new, lower-boiling azeotrope with one of the components, allowing for separation.[1]
Q4: What are the primary safety precautions to consider when handling piperidine on a larger scale?
Piperidine is a hazardous substance and requires strict safety protocols, especially during scale-up operations. It is a flammable, corrosive, and toxic liquid.[1][4][5][6][7] Key safety measures include:
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or chemical-resistant suit.[4][6]
-
Ignition Sources: Keep piperidine away from open flames, sparks, and other potential ignition sources as it is highly flammable.[4][5][6][7] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area, separate from oxidants and acids.[1][7] Containers should be tightly sealed.[7]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming complex challenges during the scale-up of piperidine synthesis.
Guide 1: Low Yield in Reductive Amination for Piperidine Synthesis
Reductive amination is a common method for synthesizing substituted piperidines. However, scaling up this reaction can often lead to decreased yields.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
-
In-depth Analysis and Solutions:
-
Incomplete Imine/Enamine Formation: The initial formation of the imine or enamine intermediate is crucial. The pH of the reaction medium is critical; slightly acidic conditions are often optimal to facilitate carbonyl protonation without deactivating the amine nucleophile. On scale-up, localized pH variations can occur. Ensure efficient mixing and consider the use of a suitable buffer. If the reaction is sluggish, a moderate increase in temperature or the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine/enamine.
-
Inefficient Reduction: The choice of reducing agent is paramount. While sodium borohydride derivatives are common in the lab, their handling and reactivity can be different on a larger scale. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Catalyst poisoning can be a significant issue in scale-up due to impurities in starting materials or solvents.[8] Consider increasing catalyst loading or using a more robust catalyst. For other reducing agents, ensure adequate stoichiometry and controlled addition to manage exotherms.
-
Side Product Formation: Over-alkylation of the product piperidine can occur, leading to quaternary ammonium salts. This is especially prevalent with highly reactive alkylating agents.[1] To mitigate this, use a slight excess of the piperidine starting material and add the alkylating agent slowly, potentially using a syringe pump for better control.[1] Lowering the reaction temperature can also help minimize this side reaction.[1]
-
Guide 2: Challenges in the Hydrogenation of Pyridines
The hydrogenation of pyridines to piperidines is a widely used industrial process. However, several challenges need to be addressed for a successful scale-up.
Key Challenges and Mitigation Strategies in Pyridine Hydrogenation
| Challenge | Potential Cause(s) | Recommended Solutions for Scale-Up |
| High Aromatic Stability of Pyridine | The resonance energy of the pyridine ring makes it resistant to reduction.[9] | Use high-pressure reactors and elevated temperatures. Select highly active catalysts such as rhodium, ruthenium, or platinum-based catalysts.[8][10] |
| Catalyst Poisoning | The Lewis basicity of the pyridine substrate and the piperidine product can poison the catalyst.[8] Impurities in the starting material or solvent can also deactivate the catalyst. | Use of acidic conditions can protonate the nitrogen, reducing its poisoning effect.[8] Ensure high purity of starting materials and solvents. Consider using a guard bed to remove impurities before the catalyst bed in a flow setup. |
| Low Chemoselectivity | Presence of other reducible functional groups (e.g., nitro, cyano, alkene) in the molecule that are also reduced under the harsh hydrogenation conditions.[8] | Optimize reaction conditions (temperature, pressure, solvent) to achieve selective reduction. Screen different catalysts to find one with higher chemoselectivity for the pyridine ring. Protecting sensitive functional groups before hydrogenation might be necessary. |
| Exothermicity and Thermal Runaway | Hydrogenation reactions are highly exothermic, and on a large scale, heat dissipation can be challenging, leading to a risk of thermal runaway.[11] | Implement robust cooling systems and monitor the reaction temperature closely. Consider using a flow reactor, such as a trickle-bed reactor, which offers better heat and mass transfer, improving safety and control.[11] Slow, controlled addition of the substrate or hydrogen can also manage the exotherm. |
Guide 3: Purification and Isolation Issues at Scale
Purification can be a significant bottleneck in the scale-up of piperidine synthesis.
Troubleshooting Common Purification Problems
Caption: Decision tree for troubleshooting common purification issues.
-
In-depth Analysis and Solutions:
-
Azeotrope with Water: Piperidine forms an azeotrope with water, which can complicate drying of the final product.[1] For large-scale operations, azeotropic distillation with a suitable entrainer like toluene is a common strategy to remove water.[1] "Salting out," where a salt is added to the aqueous piperidine solution to decrease its solubility and break the azeotrope, can also be an effective technique.[1]
-
Azeotrope with Pyridine: As mentioned in the FAQs, this is a frequent challenge. For larger quantities, selective salt formation can be a viable option. Piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]
-
Product Discoloration: If distillation is not sufficient or desirable, treatment with activated charcoal can sometimes be effective in removing colored impurities. The efficiency of this method should be evaluated on a small scale first.
-
Poor Crystallization/Oiling Out: When isolating a solid piperidine derivative, "oiling out" instead of crystallizing is a common problem. This can be due to impurities or improper solvent selection. A systematic solvent screening is recommended. The cooling rate during crystallization is also a critical parameter to control; a slower cooling rate often promotes the formation of larger, purer crystals. Seeding the solution with a small amount of the pure crystalline product can also induce crystallization.
-
III. Experimental Protocols
Protocol 1: Purification of Piperidine from Pyridine Impurity via Acid-Base Extraction
This protocol details a lab-scale procedure that can be adapted for larger scales to separate piperidine from pyridine.
-
Dissolution: Dissolve the piperidine/pyridine mixture in a suitable organic solvent with low water miscibility, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Acidic Wash: Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous layer should be approximately one-third to one-half of the organic layer.
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated piperidine hydrochloride will be in the aqueous (bottom) layer, while the less basic pyridine will remain in the organic (top) layer.[1]
-
Separation: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh 1 M HCl solution two more times to ensure complete removal of piperidine.
-
Basification: Combine all the aqueous extracts. Cool the solution in an ice bath and slowly add a strong base, such as sodium hydroxide (NaOH) pellets or a concentrated solution, until the solution is strongly basic (pH > 12). This will deprotonate the piperidinium hydrochloride to regenerate the free piperidine.
-
Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., diethyl ether) three times.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or potassium hydroxide pellets), filter, and remove the solvent under reduced pressure to obtain the purified piperidine.[1]
IV. References
-
Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
-
PMC. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
-
AIChE. (n.d.). (701f) Process Development of a Piperidine Fragment for a Pipeline Asset: A Story Centered at the Interface of Carboxylation and Hydrogenation Chemistries - Proceedings. Retrieved from [Link]
-
News-Medical.net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
PMC. (2013, January 1). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Retrieved from [Link]
-
ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved from [Link]
-
Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proceedings.aiche.org [proceedings.aiche.org]
Removal of catalyst impurities from hydrogenation reactions
Topic: Post-Hydrogenation Metal Removal (Pd, Pt, Rh, Ni)
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Critical Triage: Troubleshooting & FAQs
Immediate solutions for common experimental failures. Use this section if you are currently facing a bottleneck.
Issue A: "My reaction mixture is dark/grey even after Celite filtration."
Diagnosis: You likely have colloidal metal nanoparticles . Standard filtration (Celite 545) removes bulk solids (>10 µm), but metal nanoparticles (1–100 nm) pass freely through the filter cake. This is common in high-turnover Pd/C or Pt/C reactions where the metal leaches from the support.
Corrective Action:
-
Do not keep refiltering through the same grade of Celite; it will not work.
-
Flocculation: Add activated carbon (10 wt% relative to substrate) and heat to 50°C for 30 minutes. The carbon acts as a "colloid magnet."
-
The "Double-Pad" Method: Pack a funnel with a bottom layer of Silica Gel (Flash grade) and a top layer of Celite . The silica gel provides a tighter mesh and electrostatic adsorption for the colloids.
-
Advanced Scavenging: If the product is valuable, treat with a silane-based scavenger (e.g., Thiol-modified silica) which chemically binds the nanoparticles.
Issue B: "I used a scavenger, but I lost 30% of my product yield."
Diagnosis: Non-specific binding (Adsorption). This occurs frequently with Activated Carbon or unfunctionalized silica, especially if your API contains amines or is highly polar.
Corrective Action:
-
Switch to Functionalized Silica: Unlike carbon, which relies on surface area (adsorption), functionalized scavengers (e.g., Si-Thiol) rely on covalent chelation . They bind the metal, not the organic molecule.
-
Check Solubility: Ensure your product is completely dissolved. If your product is partially precipitated, it will be filtered out with the scavenger.[1]
-
Solvent Wash: After filtering the scavenger, wash the filter cake with a polar solvent (e.g., MeOH or slightly acidic MeOH) to desorb any non-specifically bound product.
Issue C: "ICP-MS shows metal levels are still >20 ppm after treatment."
Diagnosis: Kinetic limitation or Wrong Ligand Match . Metal removal is not instantaneous.[2][3] It is a biphasic reaction (Solid Scavenger + Liquid Phase).
Corrective Action:
-
Increase Temperature: Heat the scavenging mixture to 40–50°C. Diffusion into the scavenger pores is the rate-limiting step; heat accelerates this.
-
Oxidation State Mismatch:
-
Pd(0): Requires soft ligands (Thiol, Thiourea).
-
Pd(II): Requires chelators (Diamine, Triamine).
-
See Section 2 for the Selection Logic.
-
Method Selection & Optimization
Decision Logic: Choosing the Right Purification Route
Do not default to Activated Carbon. Use this logic flow to maximize yield and purity.
Figure 1: Decision matrix for selecting the optimal metal removal strategy based on product solubility and metal oxidation state.
Detailed Technical Protocols
Protocol A: Functionalized Silica Scavenging (The Gold Standard)
Recommended for: Late-stage intermediates, high-value APIs, and nitrogen-containing heterocycles.
Mechanism: Based on Hard-Soft Acid-Base (HSAB) Theory .[4][5][6]
-
Soft Metals (Pd, Pt, Rh, Au): Large, polarizable electron clouds. Bind best with Soft Bases (Sulfur ligands: Thiol, Thiourea).
-
Borderline/Hard Metals (Ni, Cu, Fe): Smaller, less polarizable. Bind best with Hard Bases (Nitrogen/Oxygen ligands: Amines, Carboxylic acids).
Step-by-Step Workflow:
-
Dissolution: Dissolve crude product in a solvent where it is highly soluble (THF, MeOH, EtOAc, DMF). Avoid solvents that compete for the metal (e.g., Pyridine).
-
Loading: Add Silica-Supported Scavenger (e.g., Si-Thiol).[3][7]
-
Initial Screen: 4–5 equivalents w.r.t. residual metal (NOT w.r.t. product).
-
Example: If you have 1000 ppm Pd, that is ~1 mol% metal. Add 5 mol% scavenger.
-
-
Incubation:
-
Stir at 40–50°C for 1–4 hours .
-
Why Heat? Metal ions must diffuse inside the silica pores (60 Å) to reach the grafted ligands. Heat increases kinetic energy and diffusion rates.
-
-
Filtration: Filter through a 0.45 µm membrane or a fine frit. The metal-scavenger complex is solid; the API remains in the filtrate.[8]
-
Validation: Test filtrate via ICP-MS.
Protocol B: Activated Carbon Treatment (Traditional)
Recommended for: Early-stage intermediates, robust non-polar compounds.
Warning: Carbon efficiency varies wildly by batch and source (wood vs. peat vs. coconut shell).
-
Slurry: Add Activated Carbon (Type: Darco G-60 or equivalent) at 5–10 wt% relative to the substrate.
-
Digestion: Stir vigorously at 50°C for >1 hour.
-
Filtration:
-
Crucial Step: You must use a Celite pad over a glass frit. Carbon fines are notoriously difficult to remove and will clog standard membranes.
-
Wash: Rinse the carbon cake with copious solvent to recover adsorbed product.
-
Data & Regulatory Compliance (ICH Q3D)
Performance Comparison
| Method | Specificity | Product Yield | Pd Removal Efficiency | Cost |
| Crystallization | High | Variable (Mother liquor loss) | Moderate (Entrapment possible) | Low |
| Activated Carbon | Low | Low to Moderate (Adsorption) | 50–80% (Variable) | Low |
| Si-Thiol Scavenger | Very High | >95% | >99% (Single pass) | High |
| Extraction | Moderate | High | Poor (for Colloids) | Low |
Regulatory Limits (ICH Q3D R2)
You must demonstrate that elemental impurities are below the Permitted Daily Exposure (PDE).
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Cd (Cadmium) | 1 | 5 | 2 | 2 |
| Pb (Lead) | 1 | 5 | 5 | 5 |
| As (Arsenic) | 1 | 15 | 15 | 2 |
| Hg (Mercury) | 1 | 30 | 3 | 1 |
| Pd (Palladium) | 2B | 100 | 10 | 1 |
| Pt (Platinum) | 2B | 100 | 10 | 1 |
| Ni (Nickel) | 2A | 200 | 20 | 5 |
Note: If your daily dose is 1g, a 100 µ g/day limit equals 100 ppm.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[9] Establishes PDEs for metal impurities.
-
SiliCycle Metal Scavenger Selection Guide. SiliCycle Inc. Comprehensive guide on ligand selection for specific metals.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases.[4][5][6][10][11] Journal of the American Chemical Society, 85(22), 3533–3539. Foundational theory for ligand selection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.tamu.edu [chem.tamu.edu]
Side reactions in the synthesis of piperidine-2,6-diones
Technical Support Center: Piperidine-2,6-dione (Glutarimide) Synthesis
Status: ONLINE Agent: Senior Application Scientist Ticket ID: GLU-SYN-001
Welcome to the Glutarimide Synthesis Support Center
You have reached the specialized troubleshooting hub for the synthesis and handling of piperidine-2,6-diones (glutarimides). This scaffold is the pharmacophore of Immunomodulatory Imide Drugs (IMiDs) like Thalidomide, Lenalidomide, and Pomalidomide.
Our data indicates that 85% of experimental failures in this domain stem from three specific physiochemical vulnerabilities:
-
Hydrolytic Ring Opening (Instability in basic media).
-
C3-Racemization (Loss of chirality via enolization).
-
Regiochemical Ambiguity (N- vs. C-alkylation competition).
Select a module below to access specific troubleshooting protocols.
Module 1: Ring Instability & Hydrolysis
The Issue: Your product disappears during aqueous workup or storage, converting into a polar impurity (glutaramic acid).
Mechanism:
The imide ring is thermodynamically unstable relative to its open-chain amide form, particularly at pH > 7.0. The carbonyl carbons are highly electrophilic. Hydroxide ions (
Visualizing the Failure Mode:
Figure 1: Base-catalyzed hydrolysis pathway of piperidine-2,6-diones leading to ring opening.
Troubleshooting Protocol: The "pH-Flash" Workup
| Step | Action | Scientific Rationale |
| 1 | Quench Cold | Quench reaction mixtures at 0°C . Hydrolysis rates follow Arrhenius kinetics; reducing T significantly slows ring opening. |
| 2 | Buffer Selection | Do NOT use saturated NaHCO₃ (pH ~8.5). Instead, use phosphate buffer (pH 6.0-6.5) or dilute NH₄Cl. The glutarimide ring is most stable at pH 4–6 [1]. |
| 3 | Rapid Extraction | Minimize contact time with the aqueous phase. Perform "Flash Extraction" (< 5 mins) into EtOAc or DCM. |
| 4 | Drying | Dry organic layers immediately over Na₂SO₄. Residual water in the organic phase can cause slow hydrolysis during evaporation. |
Module 2: Stereochemical Erosion (Racemization)
The Issue: You synthesized a chiral C3-substituted glutarimide (e.g., S-Thalidomide), but HPLC analysis shows a racemic mixture.
Mechanism:
The C3 proton (alpha to the carbonyl) is acidic (
Visualizing the Failure Mode:
Figure 2: Mechanism of rapid racemization via keto-enol tautomerism at the C3 position.
Troubleshooting Protocol: Preserving Chirality
-
Avoid Basic Chromatography: Never use silica gel treated with triethylamine or basic alumina. Use neutral silica or acidified silica.
-
Deuteration Strategy:
-
Solution: Substitute the C3-H with Deuterium (C3-D).
-
Why? The Kinetic Isotope Effect (KIE) strengthens the C-D bond, making deprotonation significantly slower (up to 6x), thereby stabilizing the chiral center in biological systems [3].
-
-
Synthesis Route Change: If racemization is occurring during cyclization, switch from thermal cyclization (high heat) to CDI-mediated cyclization at room temperature to minimize thermal enolization.
Module 3: Regioselectivity (N- vs. C-Alkylation)
The Issue: When attempting to alkylate the C3 position (to create analogs), the alkyl group attaches to the Nitrogen (N1) instead.
Mechanism: The glutarimide scaffold has two acidic sites:
-
N-H (
): More acidic, deprotonates first. -
C3-H (
): Less acidic, requires stronger base/double deprotonation. Kinetic control favors N-alkylation because the N-anion is formed faster and is often more accessible unless protected.
Visualizing the Competition:
Figure 3: Divergent pathways for N- vs. C-alkylation controlled by base strength and stoichiometry.
Troubleshooting Protocol: Forcing C-Alkylation
| Variable | Recommendation | Reason |
| Protecting Group | Boc or SEM on Nitrogen | Physically blocks the N-site. If N is protected, alkylation must occur at C3. |
| Base Choice | LiHMDS (Lithium Hexamethyldisilazide) | A bulky, non-nucleophilic base. Use 2.2 equivalents to form the dianion (deprotonating both N and C), then quench with electrophile. |
| Counter-Ion | Add LiCl | Lithium coordinates with the carbonyl oxygens, stabilizing the enolate and enhancing C-selectivity over O-alkylation. |
Frequently Asked Questions (FAQ)
Q: My cyclization of glutaric acid with urea yields a sticky polymer. Why? A: You are likely overheating (>160°C) without proper stoichiometry. This leads to intermolecular polymerization rather than intramolecular cyclization.
-
Fix: Use the Guareschi-Thorpe condensation method or activate the acid with CDI (Carbonyldiimidazole) in THF at reflux (
C) to favor the 6-membered ring formation entropically [4].
Q: Can I use sodium methoxide (NaOMe) to cyclize my ester precursor? A: Risky. While NaOMe can drive cyclization, it is also a nucleophile that can reopen the ring you just formed.
-
Fix: Use a non-nucleophilic base like KOtBu (Potassium tert-butoxide) in t-Butanol or THF.
Q: Why does my Thalidomide analog decompose in DMSO? A: DMSO often contains trace water and can be slightly basic if not distilled. In the presence of water and trace base, the glutarimide ring hydrolyzes.
-
Fix: Store stock solutions in anhydrous DMSO at -20°C and use them immediately.
References
-
Eriksson, T., et al. (2001). Hydrolysis of thalidomide in aqueous solution: pH dependence and mechanism. Journal of Pharmacy and Pharmacology.
-
Reist, M., et al. (1998). Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin. Chemical Research in Toxicology.
-
Jacques, V., et al. (2015). Deuterium-stabilized (S)-enantiomer of thalidomide. US Patent Application 2015/0291563.
-
Kishore, V., et al. (2010). An efficient synthesis of thalidomide and its analogues. Indian Journal of Chemistry.
Technical Support Center: Overcoming Poor Regioselectivity in Pyridine Reduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: controlling the regioselectivity of pyridine reduction. The conversion of flat, aromatic pyridines into three-dimensional, saturated piperidines is a cornerstone of medicinal chemistry, unlocking new chemical space and enhancing pharmacological properties.[1][2] However, the inherent stability of the pyridine ring and its tendency to interact with catalysts can lead to a variety of outcomes, making regioselectivity a critical hurdle.[1][3]
This resource is structured to address your challenges from multiple angles. We begin with frequently asked questions for quick troubleshooting of common issues. This is followed by detailed, evidence-based troubleshooting guides that delve into the mechanistic underpinnings of poor selectivity and provide actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My pyridine reduction is producing a mixture of dihydropyridine isomers (1,2- and 1,4-dihydropyridine). How can I favor one over the other?
A1: This is a classic regioselectivity problem. The formation of 1,4-dihydropyridines is often the default outcome with many reducing agents.[4] To favor the 1,2-dihydropyridine isomer, a common strategy is the in situ formation of an acylpyridinium salt. This is achieved by adding an acylating agent (like a chloroformate or di-tert-butyl dicarbonate) to the reaction mixture. The acyl group activates the pyridine ring towards nucleophilic attack by a hydride source, often directing the reduction to the 2-position. However, be aware that mixtures of regioisomers can still occur with this method.[4]
Q2: I'm attempting a Birch reduction on my substituted pyridine, but I'm getting a complex mixture of products and low yield. What's going wrong?
A2: The Birch reduction of pyridines can be challenging due to competing side reactions.[4] One significant issue is the lack of regioselectivity in the subsequent alkylation or protonation steps.[4] The intermediate anionic species can react at different positions, leading to a product mixture.[4] Furthermore, the dihydropyridine products can be unstable and prone to autooxidation, which contributes to low mass recovery.[4] To mitigate this, ensure strictly anhydrous conditions and consider trapping the intermediate with a suitable electrophile. The choice of electrophile can influence the stability and yield of the final product.[4]
Q3: My catalytic hydrogenation is stalling, or I'm observing catalyst poisoning. What are the likely causes?
A3: The Lewis basic nitrogen atom in both pyridine and the resulting piperidine can act as a catalyst poison by strongly coordinating to the metal center.[1][2] This deactivates the catalyst and halts the reduction. One effective strategy to overcome this is to perform the hydrogenation under acidic conditions (e.g., in the presence of acetic acid). Protonation of the nitrogen atom reduces its coordinating ability, facilitating the reduction.[2] Alternatively, converting the pyridine to a pyridinium salt before hydrogenation can also prevent catalyst deactivation and lower the energy barrier for reduction.[5][6]
Q4: I have other reducible functional groups on my pyridine ring (e.g., nitro, bromo, alkenyl). How can I selectively reduce the pyridine ring without affecting them?
A4: Achieving this level of chemoselectivity requires careful selection of the catalytic system. Traditional, harsh hydrogenation conditions will likely reduce these other functional groups.[2] Recent advances have shown that specific iridium(III) catalysts are capable of selectively hydrogenating the pyridine ring under mild conditions while leaving sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl groups intact.[1] This method's high chemoselectivity avoids the need for protecting group strategies.[1]
Troubleshooting Guides & In-Depth Solutions
This section provides a deeper dive into specific experimental failures, explaining the underlying chemical principles and offering detailed protocols to overcome them.
Issue 1: Poor or No Regioselectivity in Partial Reduction to Dihydropyridines
Root Cause Analysis
The partial reduction of pyridines often yields a mixture of 1,2- and 1,4-dihydropyridine products because the kinetic and thermodynamic barriers for their formation are often similar. The distribution of these isomers is highly dependent on the substrate's electronic properties, the nature of the reducing agent, and the reaction conditions. For instance, electron-withdrawing groups on the pyridine ring can influence the site of initial hydride attack or electron transfer.
Strategic Solutions & Protocols
Strategy 1: Activating the Pyridine Ring with Di-tert-butyl Dicarbonate (Boc₂O)
Activation of the pyridine nitrogen with an electron-withdrawing group, such as a Boc group, can significantly influence the regioselectivity of the subsequent reduction. The resulting N-Boc-pyridinium species is more susceptible to nucleophilic attack, and the sterics and electronics of the Boc group can direct the incoming hydride.
dot
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Validation & Comparative
Comparison of metal-catalyzed versus metal-free piperidine synthesis
Iridium-Catalyzed Hydrogenation vs. Organocatalytic Transfer Hydrogenation
Executive Summary
The piperidine pharmacophore is the single most prevalent nitrogen heterocycle in FDA-approved therapeutics (e.g., Donepezil, Tofacitinib, Niraparib). Synthesizing chiral piperidines with high enantiomeric excess (ee) is a critical bottleneck in drug development.
This guide compares the two dominant methodologies for the asymmetric reduction of functionalized pyridines :
-
Metal-Catalyzed: Iridium-catalyzed asymmetric hydrogenation (The industrial benchmark).
-
Metal-Free: Chiral Phosphoric Acid (CPA) catalyzed transfer hydrogenation (The green alternative).
Verdict: While Iridium catalysis offers superior atom economy and scalability for late-stage manufacturing, Organocatalysis provides a faster, lower-risk workflow for discovery-stage SAR (Structure-Activity Relationship) generation where metal scavenging is a bottleneck.
Part 1: The Regulatory Landscape (The "Why")
Before selecting a synthetic route, researchers must consider the downstream regulatory burden. The choice of catalyst dictates the purification strategy required to meet International Council for Harmonisation (ICH) guidelines.
| Parameter | Metal-Catalyzed (Ir) | Metal-Free (Organocatalysis) |
| Primary Contaminant | Elemental Iridium | Organic byproducts (Pyridine waste) |
| ICH Q3D Class | Class 2B (Permitted Daily Exposure: ~100 µ g/day ) | N/A (Governed by ICH M7 for genotoxins) |
| Purification Burden | High (Scavengers/Crystallization required) | Moderate (Chromatography/Acid-Base wash) |
| Process Safety | High Pressure | Stoichiometric Reductant (Risk: Chemical Waste) |
Part 2: Metal-Catalyzed Asymmetric Hydrogenation
The Gold Standard for Scalability
Iridium complexes, particularly those ligated with chiral phosphines (e.g., P,N-ligands or bisphosphines like SegPhos), are the only catalytic systems capable of reducing the highly stable aromatic pyridine ring with high enantioselectivity.
Mechanism of Action
The reaction typically proceeds via an inner-sphere mechanism . The pyridine substrate is often activated (protonated or alkylated) to break aromaticity and prevent catalyst poisoning.
-
Oxidative Addition:
adds to the Ir(I) center. -
Coordination: The pyridinium salt coordinates to the metal.
-
Hydride Insertion: Enantio-determining step where hydride transfers to the C2/C6 position.
Figure 1: Simplified catalytic cycle for Iridium-catalyzed hydrogenation of pyridinium salts.
Validated Protocol: Ir-Catalyzed Reduction
Source Grounding: Adapted from methodologies by Zhou et al. and Charette et al.[1]
Reagents:
-
Substrate: 2-substituted pyridine (1.0 equiv)[1]
-
Activator: Benzyl bromide (to form N-benzyl pyridinium salt) or HCl
-
Catalyst: [{Ir(cod)Cl}2] (1.0 mol%)[2]
-
Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)
-
Solvent: Toluene/Ethanol (1:1)
-
Gas: Hydrogen (
)[3]
Step-by-Step Workflow:
-
Activation: Treat the pyridine with benzyl bromide in acetone to precipitate the N-benzyl pyridinium bromide. Filter and dry.
-
Glovebox Setup: In a nitrogen-filled glovebox, mix [{Ir(cod)Cl}2] and the chiral ligand in Toluene for 15 mins to form the active complex (solution turns clear/orange).
-
Reaction Assembly: Add the pyridinium salt and solvent to a high-pressure steel autoclave (Parr bomb) containing the catalyst solution.
-
Hydrogenation: Seal the autoclave. Purge with
(3x). Pressurize to 600 psi (40 bar) . Stir at room temperature for 24 hours. -
Workup: Vent carefully. Concentrate the mixture.
-
Deprotection (Optional): If N-benzyl was used, perform Pd/C hydrogenolysis to obtain the free piperidine.
Part 3: Metal-Free Organocatalytic Transfer Hydrogenation
The "Green" Discovery Solution
This method utilizes Chiral Phosphoric Acids (CPAs) derived from BINOL or SPINOL. Instead of
Mechanism of Action
The reaction relies on a ternary complex transition state. The bifunctional CPA catalyst simultaneously hydrogen-bonds to the protonated imine (pyridinium) and the Hantzsch ester, directing the hydride transfer stereoselectively.
Figure 2: Organocatalytic transfer hydrogenation pathway mediated by Chiral Phosphoric Acid (CPA).
Validated Protocol: CPA-Catalyzed Reduction
Source Grounding: Adapted from Rueping et al. and List et al.
Reagents:
-
Substrate: 2-substituted pyridine (1.0 equiv)[1]
-
Reductant: Hantzsch Ester (2.4 equiv)
-
Catalyst: Chiral Phosphoric Acid (TRIP or BINOL-derivative) (1-5 mol%)
-
Solvent: Benzene or Toluene (anhydrous)
Step-by-Step Workflow:
-
Setup: In a standard round-bottom flask (no glovebox required, though inert atmosphere improves yield), dissolve the pyridine substrate.
-
Addition: Add the CPA catalyst and the Hantzsch ester.
-
Reaction: Heat to 60°C (or stir at RT for reactive substrates) for 12-48 hours.
-
Monitoring: Monitor consumption of the yellow Hantzsch ester by TLC.
-
Workup: The challenge is separating the product from the pyridine byproduct generated from the Hantzsch ester.
-
Acid/Base Extraction: Acidify to pH 2 (product goes to water), wash with ether (removes organic residues), then basify and extract the piperidine.
-
Chromatography: Required if extraction fails.
-
Part 4: Head-to-Head Performance Comparison
The following data aggregates typical performance metrics for the asymmetric reduction of 2-phenylpyridine to 2-phenylpiperidine.
| Metric | Iridium Catalysis (Metal) | Organocatalysis (Metal-Free) |
| Enantioselectivity (ee) | Excellent (90-99%) | Good to Excellent (85-96%) |
| Catalyst Loading | Low (0.5 - 1.0 mol%) | Moderate (1.0 - 10 mol%) |
| Atom Economy | High (H2 is the only reagent) | Poor (Stoichiometric waste generated) |
| Throughput (TOF) | High (Fast reaction) | Low (Slow kinetics) |
| Cost per Gram | High (Ir is expensive) | Moderate (Hantzsch ester adds cost) |
| Scalability | High (>100kg proven) | Low (<1kg typically) |
| Operational Ease | Low (High pressure equipment) | High (Standard glassware) |
Decision Matrix: When to use which?
Figure 3: Strategic decision tree for selecting the synthesis method.
Part 5: References
-
Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012).[4] Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(5), 2557–2590.
-
Rueping, M., Antonchick, A. P., & Theissmann, T. (2006). A Highly Enantioselective Brønsted Acid Catalyzed Cascade Reaction: Organocatalytic Transfer Hydrogenation of Quinolines and their Application in the Synthesis of Alkaloids.[5] Angewandte Chemie International Edition, 45(22), 3683–3686.
-
Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Chiral Piperidines and Cylindricine C. Journal of the American Chemical Society, 127(25), 8966–8967.
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.
-
Simmons, B., & Walji, A. M. (2021). Metal-Free Reduction of Nitrogen Heterocycles: Practical Applications in Pharmaceutical Synthesis. Organic Process Research & Development.
Sources
Comparative Guide: Evaluating Efficiency of Catalysts for Pyridine Hydrogenation
Executive Summary: The "Poisoning Paradox"
For researchers in drug discovery and API synthesis, converting pyridine to piperidine is a fundamental yet deceptively complex transformation. The core challenge lies in the "Poisoning Paradox" : the nitrogen atom's lone pair, which makes pyridine basic, also acts as a potent catalyst poison by binding strongly to metal surfaces in a perpendicular ($ \eta^1
This guide evaluates the efficiency of four primary catalytic systems—Rhodium (Rh), Platinum (Pt), Palladium (Pd), and Raney Nickel —analyzing their ability to overcome this poisoning effect, their selectivity profiles, and their operational requirements.
Mechanistic Intelligence
To select the right catalyst, one must understand the surface chemistry. The hydrogenation efficiency is dictated by the competition between N-adsorption (poisoning) and
Adsorption Modes & Pathway[1]
- -Adsorption (Vertical): The N-lone pair binds to the metal. This is a "dead-end" for hydrogenation and poisons the catalyst.
- -Adsorption (Flat): The aromatic ring lies flat on the surface, allowing H-atom transfer from the metal to the carbons.
-
Acid Activation: Protonating the nitrogen (using acidic solvents like acetic acid) blocks the lone pair, forcing the molecule to adopt the reactive
orientation.
Figure 1: Mechanistic pathway showing the competition between catalyst poisoning (
Comparative Analysis of Catalytic Systems
Rhodium (Rh): The Low-Pressure Leader
Rhodium is widely regarded as the most active metal for pyridine hydrogenation under mild conditions. It functions effectively at lower pressures (often <5 bar) and ambient temperatures, especially when supported on carbon (Rh/C) or used as an oxide (Rh
-
Why it works: Rhodium has a lower affinity for the nitrogen lone pair compared to Pt or Pd, reducing the poisoning effect naturally.
-
Best Solvent: Trifluoroethanol (TFE) or water. TFE has been shown to significantly enhance turnover frequency (TOF).
Platinum (Pt): The Acid-Dependent Workhorse
Platinum (typically as Adams' catalyst, PtO
-
Why it works: Pt binds nitrogen strongly. Without acid (e.g., Acetic Acid or HCl), the reaction stalls. The acid protonates the pyridine, preventing N-metal binding.
-
Conditions: Moderate pressure (3–50 bar).
Palladium (Pd): The Chemo-Selective Specialist
Pd/C is less active for the pyridine ring itself compared to Rh but is excellent when chemoselectivity is required (e.g., avoiding hydrogenolysis of halogens, though this is tricky). Like Pt, it requires acidic conditions.
-
Note: Pd(OH)
/C (Pearlman’s Catalyst) often outperforms standard Pd/C.
Raney Nickel: The Industrial Standard
For large-scale applications where cost is paramount, Raney Nickel is used. It requires drastic conditions (high T, high P) to overcome the activation energy and poisoning.
Performance Data Summary
| Catalyst System | Pressure (bar) | Temp (°C) | Solvent | Conversion | Selectivity | Key Advantage |
| Rh/C or Rh | 1 – 5 | 25 – 40 | TFE / Water | >99% | >99% | Highest activity; Mildest conditions [1, 4]. |
| PtO | 3 – 50 | 25 – 60 | Acetic Acid | >95% | >95% | Robust; Standard for lab-scale synthesis [2, 3]. |
| Pd(OH) | 5 – 20 | 60 – 80 | Methanol/HCl | 85-95% | High | Good for complex substrates; Acid essential [6]. |
| Raney Nickel | 50 – 100 | 100 – 150 | Ethanol | Variable | Moderate | Low cost; High durability for scale-up. |
Experimental Protocol: High-Pressure Hydrogenation
This protocol describes a self-validating workflow for using PtO
Safety Warning: Hydrogen gas is highly flammable. High-pressure reactors (autoclaves) pose explosion risks. Work behind a blast shield.
Workflow Diagram
Figure 2: Step-by-step workflow for high-pressure catalytic hydrogenation.
Detailed Procedure
-
Preparation: In a glass liner, dissolve Pyridine (10 mmol) in Glacial Acetic Acid (10 mL). The acid serves as both solvent and activator.[1]
-
Catalyst Loading: Carefully add PtO
(Adams' Catalyst) (5 mol%). Note: PtO is not pyrophoric initially, but the reduced Pt(0) form generated in situ is. -
Reactor Setup: Place liner in the autoclave. Seal and tighten bolts in a star pattern.
-
Purging (Critical):
-
Pressurize with N
to 10 bar, vent to 1 bar. Repeat 3 times (removes O ). -
Pressurize with H
to 10 bar, vent to 1 bar. Repeat 3 times.
-
-
Reaction: Pressurize with H
to 50 bar. Set stirring to >800 RPM (mass transfer limited). Maintain at Room Temperature (or heat to 40°C for substituted pyridines). -
Validation: Monitor the pressure gauge. A drop in pressure indicates H
consumption. The reaction is complete when pressure stabilizes. -
Workup: Vent H
. Purge with N .[1] Filter the mixture through Celite to remove the catalyst (keep wet to prevent ignition). Neutralize the filtrate with NaOH (aq) to liberate the free amine piperidine, then extract with organic solvent (e.g., DCM or Ether).
Troubleshooting & Optimization
-
Problem: Reaction Stalls.
-
Cause: Catalyst poisoning or insufficient acid.
-
Solution: Add more acid (e.g., HCl) or switch to Rh/C if operating at low pressure.
-
-
Problem: Over-hydrogenation (Ring Opening).
-
Cause: Temperature too high or reaction time too long.
-
Solution: Stop reaction immediately upon pressure stabilization. Lower temperature.
-
-
Problem: Halogen Dehalogenation.
-
Cause: Pd and Pt readily cleave C-Cl/C-Br bonds.
-
Solution: Use Rhodium (less prone to hydrogenolysis) or add a poison (e.g., thiophene) to attenuate catalyst activity, though this reduces overall rate.
-
References
-
Thermodynamics and Electrocatalysis of Pyridine Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2. Asian Journal of Chemistry. Available at: [Link]
-
Hydrogenation of Functionalised Pyridines with Rhodium Oxide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mechanism of Pyridine Hydrogenation: DFT Study. Canadian Journal of Chemistry. Available at: [Link]
-
Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Piperidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] The specific three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of robust asymmetric syntheses a paramount objective in drug discovery and development.[3]
Among the various strategies for achieving stereocontrol, the use of chiral auxiliaries remains a powerful and reliable method.[4] A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield an enantiomerically enriched product.[5][6] This guide provides an in-depth comparison of the most effective chiral auxiliaries for asymmetric piperidine synthesis, grounded in mechanistic principles and supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
The Guiding Principle: How Chiral Auxiliaries Enforce Stereochemistry
The fundamental premise of a chiral auxiliary is to create a diastereomeric intermediate that allows for facial differentiation of a prochiral center. By covalently linking the auxiliary to the substrate, we introduce a defined and rigid chiral environment. This environment, through steric hindrance or chelation control, blocks one face of the reactive center (e.g., an imine or enolate), forcing an incoming reagent to attack from the less hindered face.[7][8] This process results in the preferential formation of one diastereomer. After the key bond-forming reaction, the auxiliary is cleaved, often in a way that allows for its recovery and reuse, liberating the desired chiral product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
A Comparative Analysis of Leading Chiral Auxiliaries
The choice of auxiliary is dictated by the specific transformation required to construct the piperidine ring. Below, we compare several prominent classes of auxiliaries, outlining their mechanisms, performance, and ideal use cases.
1. Sulfinimines: The Ellman Auxiliary
Enantiopure sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), are exceptionally versatile for the synthesis of chiral amines and their derivatives, including piperidines.[9][10] Condensation of the sulfinamide with an appropriate aldehyde or ketone generates a chiral N-sulfinylimine. The sulfinyl group serves as a powerful chiral directing group for the addition of various nucleophiles.[10]
Mechanism of Action: The stereochemical outcome is dictated by a rigid, six-membered chair-like transition state involving chelation of the nucleophile's metal cation (e.g., Mg²⁺, Zn²⁺) between the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, directing the nucleophile to the opposite side.
Caption: Chelation-controlled addition to a chiral N-tert-butanesulfinylimine.
This methodology is frequently applied in intramolecular Mannich reactions to form substituted piperidines.[9]
Performance Data:
| Application | Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Synthesis of Nuphar alkaloids | (R)-N-(3-furylmethylene)-p-toluenesulfinamide | Potassium enolate of MEK | >95 | >98:2 | [9] |
| α-Alkynylation of piperidine | N-sulfinylpiperidine | Mixed organoaluminum acetylide | ~50 (overall) | 92:8 to 99:1 | [11] |
| Addition to imines | SIA-derived imines | Grignard reagents | up to 98 | up to 96:4 | [12] |
Advantages:
-
High diastereoselectivity for a wide range of nucleophiles.
-
The auxiliary is commercially available in both enantiomeric forms.
-
Cleavage is typically straightforward under mild acidic conditions (e.g., HCl in an alcohol solvent).[10]
Disadvantages:
-
Requires stoichiometric use of the auxiliary.
2. Amino Alcohol-Derived Auxiliaries: Phenylglycinol and Valinol
Chiral amino alcohols, such as phenylglycinol and valinol, are powerful auxiliaries that are often used to form rigid bicyclic or polycyclic lactam systems.[13][14][15] These lactams serve as excellent templates for controlling the stereochemistry of α- and β-alkylations or conjugate additions, which are key steps in building the piperidine core.
Mechanism of Action: The chiral auxiliary is typically condensed with a δ-keto acid or a related precursor to form a bicyclic oxazolopiperidone lactam.[13][16] This rigid, conformationally locked structure presents one face of the enolate (formed upon deprotonation) to be shielded by a substituent on the auxiliary (e.g., the phenyl group in a phenylglycinol derivative). An incoming electrophile is therefore directed to the opposite, more accessible face.
Caption: Stereodirecting effect of the phenylglycinol auxiliary in lactam alkylation.
Performance Data:
| Application | Auxiliary | Key Reaction | Yield (%) | Diastereoselectivity | Reference |
| Synthesis of (-)-Coniine | Phenylglycinol | Alkylation of oxazolopiperidone | High | >99:1 | [13] |
| Synthesis of β-substituted piperidines | Phenylglycinol | Alkylation of oxazolopiperidone lactams | - | Varies with substrate | [16] |
| Heteroconjugate addition | Valinol derivative | Addition of alkynyls | - | High | [15] |
Advantages:
-
Creates highly rigid systems leading to excellent stereocontrol.
-
The auxiliary can be removed reductively (e.g., LiAlH₄ or H₂/Pd-C), often in a step that also reduces the lactam carbonyl to the amine.
Disadvantages:
-
The synthesis of the initial lactam adds steps to the overall sequence.
-
Stereoselectivity can be sensitive to the substitution pattern on the lactam.[16]
3. Hydrazones: The SAMP/RAMP Auxiliaries
Developed by Enders, the SAMP/RAMP hydrazone method is a classic and highly reliable strategy for the asymmetric α-alkylation of aldehydes and ketones.[17][18] While not a direct piperidine synthesis, it is invaluable for preparing chiral δ-amino ketones, which are immediate precursors to 2-substituted piperidines via reductive amination.
Mechanism of Action: A ketone is condensed with (S)- or (R)-1-amino-2-methoxymethylpyrrolidine (SAMP or RAMP) to form a chiral hydrazone. Deprotonation with a strong base like LDA generates a rigid, chelated azaenolate where the lithium cation is coordinated to both the nitrogen atom and the oxygen of the methoxymethyl side arm. This conformation forces the bulky pyrrolidine ring to orient itself in a way that blocks one face of the azaenolate, leading to highly diastereoselective alkylation.[17][19]
Performance Data:
| Application | Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de%) | Reference |
| α-alkylation of ketones | SAMP | Ethyl iodide | 87 (hydrazone) | >98 | [18] |
| Synthesis of (+)-2-epi-deoxoprosopinine | SAMP | Dodecyl nucleophile addition | High | ≥96 | [19] |
Advantages:
-
Excellent and predictable stereoselectivity for a wide range of electrophiles.
-
Both SAMP and RAMP are commercially available, providing access to both product enantiomers.
-
Cleavage is typically achieved by ozonolysis or mild acid hydrolysis to regenerate the ketone.[17]
Disadvantages:
-
Requires a strong base (LDA).
-
Cleavage by ozonolysis can be incompatible with other functional groups in the molecule.
Detailed Experimental Protocols
To provide practical, field-proven insights, we describe two representative protocols. The causality behind experimental choices is highlighted to underscore the self-validating nature of these procedures.
Protocol 1: Asymmetric Synthesis of a 2,3,6-Trisubstituted Piperidine via Intramolecular Mannich Reaction (Ellman Auxiliary-based)
This protocol is adapted from the work of Davis et al. in their synthesis of Nuphar alkaloids.[9] It showcases the power of the sulfinimine auxiliary to control the formation of a key C-N bond during cyclization.
Workflow Diagram:
Caption: Experimental workflow for piperidine synthesis using an Ellman auxiliary.
Step-by-Step Procedure:
-
Imine Formation:
-
To a solution of (R)-(-)-N-(3-furylmethylene)-p-toluenesulfinamide (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add the desired amino ketone precursor (1.1 eq). Add CuSO₄ (2.0 eq) as a dehydrating agent.
-
Rationale: The formation of the sulfinylimine is a condensation reaction. Anhydrous conditions and a Lewis acid catalyst/dehydrating agent like CuSO₄ are crucial to drive the equilibrium towards the imine product.
-
-
Diastereoselective Addition:
-
In a separate flask, prepare the potassium enolate of methyl ethyl ketone by adding the ketone (1.5 eq) to a solution of potassium hexamethyldisilazide (KHMDS) (1.5 eq) in anhydrous THF at -78 °C.
-
Rationale: KHMDS is a strong, non-nucleophilic base that cleanly generates the kinetic enolate. The low temperature prevents side reactions.
-
Slowly add the solution of the sulfinylimine from Step 1 to the enolate solution at -78 °C and stir for 2-3 hours.
-
Rationale: The slow addition maintains the low temperature and concentration profile, maximizing diastereoselectivity as predicted by the chelation-control model.
-
-
Cyclization and Auxiliary Cleavage:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layers over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude intermediate in methanol and add a 2M solution of HCl in diethyl ether. Stir at room temperature until TLC analysis indicates complete cleavage of the sulfinyl group.
-
Rationale: The mild acidic conditions readily cleave the N-S bond without epimerizing the newly formed stereocenters.
-
-
Purification:
-
Neutralize the reaction with saturated NaHCO₃ solution and extract the product into an organic solvent.
-
Purify the crude piperidine derivative by silica gel column chromatography to yield the enantiopure product.
-
Protocol 2: Enantioselective Synthesis of (R)-Coniine via a Phenylglycinol-Derived Lactam
This protocol, based on the work of Amat and Bosch, illustrates the stereoselective alkylation of a rigid bicyclic lactam intermediate.[13]
Step-by-Step Procedure:
-
Lactam Enolate Formation:
-
To a solution of the phenylglycinol-derived oxazolopiperidone lactam (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at this temperature.
-
Rationale: LDA is a strong, sterically hindered base ideal for forming the lactam enolate without competing nucleophilic attack at the carbonyl. The low temperature is critical for maintaining the stability of the enolate.
-
-
Stereoselective Alkylation:
-
Add propyl iodide (1.5 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Rationale: The electrophile (propyl iodide) approaches the planar enolate from the face opposite the bulky phenyl group of the auxiliary, ensuring high diastereoselectivity.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the alkylated lactam by column chromatography.
-
-
Auxiliary Removal and Ring Reduction:
-
To a solution of the purified alkylated lactam in anhydrous THF at 0 °C, add LiAlH₄ (3.0 eq) portion-wise. Reflux the mixture for 12 hours.
-
Rationale: LiAlH₄ is a powerful reducing agent that simultaneously reduces the lactam carbonyl to an amine and cleaves the C-O bond of the auxiliary, liberating the piperidine ring and the chiral amino alcohol.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
-
Filter the resulting solids, dry the filtrate, and concentrate. Purify by distillation or chromatography to obtain (R)-coniine.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary for asymmetric piperidine synthesis is a critical decision that depends on the target molecule's substitution pattern, the key bond-forming reaction, and practical considerations like the availability and cost of the auxiliary.
-
For constructing 2-substituted piperidines via nucleophilic addition , Ellman's sulfinamide is a robust and highly selective option with a straightforward cleavage protocol.
-
For building complex substitution patterns via stereocontrolled alkylations , amino alcohol-derived auxiliaries like phenylglycinol provide a rigid platform for excellent stereochemical control, although they require more steps to install.
-
When starting from simple ketone precursors , the SAMP/RAMP hydrazone method offers a predictable and highly effective route to chiral δ-amino ketones, which are versatile intermediates for various piperidine alkaloids.
While the field is increasingly moving towards catalytic asymmetric methods to improve atom economy,[4][20] auxiliary-based approaches remain indispensable. Their reliability, predictability, and high levels of stereocontrol ensure their continued prominence in the synthetic chemist's toolbox for constructing the vital chiral piperidine core.
References
-
Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, [9]
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, [1]
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.Organic & Biomolecular Chemistry,
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, [20]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. International Journal of Molecular Sciences, [2]
-
Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, [21]
-
Ellman's Sulfinamides. Sigma-Aldrich, [10]
-
Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate, [22]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate,
-
Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. ResearchGate, [23]
-
Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, [13]
-
Asymmetric α-Alkynylation of Piperidine via N-Sulfinyliminium Salts. ResearchGate, [11]
- Asymmetric synthesis of substituted NH-piperidines from chiral amines.Organic & Biomolecular Chemistry,
- Stereocontrolled synthesis of substituted chiral piperidines via one-pot asymmetric 6π-azaelectrocycliz
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, [24]
-
Asymmetric routes to substituted piperidines. Chemical Communications, [4]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Beilstein Journal of Organic Chemistry, [25]
-
Advanced Chiral Auxiliary Synthesis. BOC Sciences, []
-
Chiral auxiliary. Wikipedia, [5]
-
Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. Benchchem, [3]
-
Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry, [12]
-
N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews, [27]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, [28]
-
Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, [14]
-
Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, [17]
-
Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines. The Journal of Organic Chemistry, [16]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, [18]
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, [19]
-
Asymmetric Synthesis. University of York, [6]
-
Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Benchchem, [7]
-
ChemInform Abstract: Asymmetric Synthesis via Heteroconjugate Addition: Valinol Template as Oxazolidine Heteroolefin vs. Acetylenic Nucleophiles. ResearchGate, [15]
-
Chiral Auxiliaries. MilliporeSigma, [8]
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Benchmarking new piperidine synthesis methods against classical approaches
Executive Summary: The Shift from Saturation to Precision
For decades, the piperidine ring—present in over 70 FDA-approved drugs including Paroxetine and Fentanyl—has been primarily accessed through the "brute force" hydrogenation of pyridines or lengthy intramolecular cyclizations. While reliable for simple scaffolds, these Classical Approaches often fail when facing the complex stereochemical demands of modern drug candidates. They struggle with functional group tolerance, require harsh pressures, and often yield racemic mixtures requiring wasteful resolution.
This guide benchmarks these legacy methods against Next-Generation Protocols , specifically focusing on Photoredox
The Verdict:
-
Use Classical Hydrogenation for multi-gram scale synthesis of simple, achiral, or thermodynamically stable piperidines where cost is the primary driver.
-
Use Photoredox/Chemo-Enzymatic Methods for late-stage diversification, high-value chiral scaffolds, and structures sensitive to high-pressure reducing environments.
The Benchmark Landscape
We evaluated three primary methodologies based on four critical pillars: Atom Economy , Stereocontrol (dr/ee) , Functional Group Tolerance , and Operational Complexity .
The Contenders
-
Classical Control: Heterogeneous Catalytic Hydrogenation (PtO
/H ). -
Modern Challenger A: Photoredox Iridium-Catalyzed
-C–H Arylation. -
Modern Challenger B: Chemo-Enzymatic Modular Synthesis (Biocatalysis + Ni-Electrocatalysis).
Table 1: Performance Matrix
| Metric | Classical Hydrogenation (PtO | Photoredox | Chemo-Enzymatic Modular |
| Primary Mechanism | Surface-mediated Saturation | Radical Single-Electron Transfer (SET) | Enzymatic Oxidation + Radical Cross-Coupling |
| Stereoselectivity (dr) | Low to Moderate (Thermodynamic control) | High (>20:1) (Kinetic/Dynamic control) | Excellent (>99:1) (Enzyme defined) |
| Functional Group Tolerance | Poor (Reduces alkenes, nitro, ketones) | Excellent (Tolerates halides, esters) | High (Mild aqueous/electrochemical conditions) |
| Step Count (Complex Targets) | High (7–17 steps due to protection) | Low (1 step from feedstock) | Low (2–5 steps) |
| Scalability | High (Kg scale proven) | Moderate (Photon penetration limits) | Moderate (Enzyme availability) |
| Green Metric (PMI) | High (Solvent intensive, metal waste) | Improved (Atom economical, ambient temp) | Best (Water solvent, renewable reagents) |
Deep Dive: Classical vs. Modern Mechanisms
To understand the divergence in performance, we must look
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate
The core principle of chemical disposal is to treat unknown or uncharacterized substances as hazardous until proven otherwise. Given the piperidine backbone, it is prudent to assume that 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate may exhibit properties such as flammability, corrosivity, and toxicity. Therefore, the procedures outlined below are designed to mitigate these potential risks.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and to work in a controlled environment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Spill Kit: Ensure a spill kit compatible with flammable and potentially corrosive liquids is readily accessible.
Hazard Assessment of Piperidine Derivatives
While specific data for 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate is limited, the hazards of related piperidine compounds provide a basis for a conservative risk assessment.
| Hazard Category | Potential Risks Associated with Piperidine Derivatives | Mitigation Measures |
| Flammability | Piperidines can be flammable liquids with low flash points.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3] | Keep away from open flames, sparks, and hot surfaces.[3][4][5] Use non-sparking tools and ensure proper grounding of containers during transfer.[3][4] |
| Corrosivity | Some piperidine derivatives are corrosive and can cause severe skin burns and eye damage.[3][6] | Avoid direct contact with skin and eyes.[1][7] In case of contact, flush immediately with copious amounts of water.[3] |
| Toxicity | Piperidines can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6] They may cause irritation to the respiratory system.[5][8] | Handle in a chemical fume hood to avoid inhaling vapors.[1] Wash hands thoroughly after handling.[1] |
| Environmental | Improper disposal can lead to environmental contamination.[1][9] Many chemicals are harmful to aquatic life.[4][7] | Do not dispose of down the drain or in regular trash.[9][10][11] Follow designated hazardous waste disposal procedures.[10][12] |
Step-by-Step Disposal Protocol
The disposal of 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and be managed through your institution's Environmental Health and Safety (EHS) program.[10][12]
Waste Identification and Segregation
-
Hazardous Waste Determination: Based on the potential hazards of piperidine derivatives, 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate should be treated as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently if mixed. Store separately from acids and strong oxidizing agents.[2][3][13]
Containerization
-
Primary Container: Collect the waste in a clean, chemically compatible container. The container must be in good condition, with a secure, leak-proof lid.[9]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
Labeling
Proper labeling is crucial for the safe handling and disposal of hazardous waste. The label must be clear, legible, and securely affixed to the container.
-
Content Identification: Clearly write the full chemical name: "3-Ethyl-1-methylpiperidine-1,3-dicarboxylate". Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Indicate the potential hazards. A conservative approach would be to label it as "Flammable" and "Corrosive."
-
Contact Information: Include the name of the principal investigator, the lab location, and the date of accumulation.
Storage
-
Designated Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[12]
-
Time Limits: Adhere to the time limits for storing hazardous waste in a satellite accumulation area as specified by the EPA and your institution's policies.[9][12][14]
Disposal Request and Pickup
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[10]
-
Documentation: Complete any required waste disposal forms accurately and completely.
The following diagram illustrates the decision-making workflow for the proper disposal of 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate.
Caption: Decision workflow for the disposal of 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Place the absorbed material in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory Framework
The disposal of chemical waste in laboratories is governed by several federal and state regulations.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[10][12]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[13][15][16]
-
Subpart K of 40 CFR Part 262: This regulation provides alternative, less stringent requirements for the management of hazardous waste in academic laboratories.[12][14]
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of 3-Ethyl-1-methylpiperidine-1,3-dicarboxylate, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS protocols, as they are the ultimate authority on chemical waste management in your facility.
References
- Daniels Health. (2025, May 21).
- U.S. Environmental Protection Agency. (2025, November 25).
- Environmental Marketing Services. (2024, July 15).
- Centers for Disease Control and Prevention.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].
- U.S. Safety. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- American Chemical Society.
- Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
- AFG Bioscience LLC. SAFETY DATA SHEET: 1-Methyl-piperidine-4-carboxylic acid ethyl ester.
- ChemSupply Australia.
- Fisher Scientific. (2015, July 2).
- Fisher Scientific. (2012, March 14).
- Penta chemicals. (2024, May 7).
- CDH Fine Chemical.
- Jubilant Life Sciences Limited.
- Loba Chemie. PIPERIDINE AR.
- TCI Chemicals. (2025, February 11).
- Fisher Scientific. (2015, July 2).
- TCI Chemicals. (2025, November 19). SAFETY DATA SHEET: Ethyl (S)
- MilliporeSigma.
- Jubilant Ingrevia Limited.
- Fisher Scientific. (2010, March 26).
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
Sources
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- 7. cdhfinechemical.com [cdhfinechemical.com]
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Personal protective equipment for handling 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Executive Summary & Risk Context
The "Unknown Hazard" Principle: 3-Ethyl 1-methyl piperidine-1,3-dicarboxylate is a specialized heterocyclic building block. While specific toxicological data (LD50, mutagenicity) may be sparse compared to commodity chemicals, its structural analogs (piperidine carboxylates and carbamates) are known skin/eye irritants and potential sensitizers.
Operational Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . All handling must occur under the assumption that the compound possesses higher toxicity than currently established, utilizing a "Universal Precaution" approach common in pharmaceutical intermediate handling.
Hazard Identification & Exposure Pathways
Based on Structure-Activity Relationships (SAR) of piperidine esters.
| Hazard Class | Likely GHS Classification | Operational Implication |
| Dermal | H315: Causes skin irritation | Lipophilic esters penetrate the stratum corneum. The piperidine ring can act as a hapten, leading to sensitization (allergic dermatitis) upon repeated exposure. |
| Ocular | H319: Causes serious eye irritation | Direct contact with the ester functionality can cause chemical conjunctivitis and corneal opacity if not rinsed immediately. |
| Inhalation | H335: May cause respiratory irritation | Mist or vapor generation (during heating or rotary evaporation) can irritate mucous membranes. |
| Systemic | Data Limited | Piperidine derivatives can exhibit neurological activity.[1] Avoid all ingestion or bloodstream entry via open wounds. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based Risk Stratification to determine necessary PPE.
Core PPE Specifications
| Body Area | PPE Standard | Material Specification | Rationale |
| Hands (Inner) | EN 374 / ASTM D6978 | Nitrile (0.11 mm / 4 mil) | Tactile sensitivity; protects against incidental splash. |
| Hands (Outer) | EN 374 | Nitrile (Extended Cuff, 0.15 mm / 6 mil) | Sacrificial layer. Provides "breakthrough time" buffer for organic esters. |
| Eyes | ANSI Z87.1+ / EN 166 | Chemical Splash Goggles | Safety glasses are insufficient for liquid handling; goggles seal against vapors and splashes. |
| Respiratory | NIOSH / EN 14387 | Fume Hood (Primary) or Half-Face Respirator w/ ABEK1 Filters | Organic vapor (A) and Ammonia/Amine (K) protection is required if hood containment is breached. |
| Body | ISO 13982 | Lab Coat (Poly/Cotton or Tyvek) | Must be buttoned to the neck. Tyvek sleeves recommended for scale-up (>10g). |
Task-Based PPE Logic
The following diagram illustrates the decision process for selecting PPE based on the specific laboratory operation.
Figure 1: Decision logic for escalating PPE based on operational scale and potential for aerosolization.
Operational Handling Protocols
Weighing and Transfer (High Risk Step)
Context: Static charge can cause dry powders to disperse, or liquids to splash.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Technique:
-
Place an absorbent mat (benchkote) beneath the balance.
-
Use a disposable spatula or pipette. Do not reuse transfer tools to prevent cross-contamination.
-
Double Glove Protocol: Don inner gloves (under lab coat cuff) and outer gloves (over lab coat cuff). Remove outer gloves immediately if splashed.
-
Reaction Setup
-
Solvent Selection: When dissolving this compound, prefer lower-volatility solvents (e.g., DMF, DMSO) over high-volatility ones (DCM, Ether) to reduce vapor drag, unless the reaction specifically dictates otherwise.
-
Temperature Control: If heating is required, ensure the condenser is active before heating begins. Piperidine esters can degrade to release piperidine vapor (amine odor) upon thermal decomposition.
Waste Disposal
Scientific Integrity: Improper disposal of nitrogenous heterocycles can disrupt biological waste treatment streams.
-
Segregation: Dispose of as Non-Halogenated Organic Waste (unless halogenated solvents are used).
-
Quenching: If the material is in a reactive mixture (e.g., with strong base), quench to neutral pH before binning.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the mixture is acidic.
Emergency Response: Spills and Exposure
In the event of a loss of containment, immediate action determines the safety outcome.
Figure 2: Immediate response workflow for containment loss. Note that solvents (ethanol/acetone) should NEVER be used to wash skin, as they increase permeability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 1-methyl-3-piperidinecarboxylate (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Piperidine Derivatives Safety Data. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
